2-Fluoro-4-methoxy-5-nitrophenylacetic acid
Description
Properties
Molecular Formula |
C9H8FNO5 |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-(2-fluoro-4-methoxy-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8FNO5/c1-16-8-4-6(10)5(3-9(12)13)2-7(8)11(14)15/h2,4H,3H2,1H3,(H,12,13) |
InChI Key |
NKMOPSLCGIPFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a specialized chemical intermediate with significant potential in pharmaceutical research and development. While direct literature on this specific compound is emerging, this paper synthesizes data from closely related analogues and fundamental chemical principles to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The CAS Number for this compound is 1823863-85-9.[1]
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1823863-85-9 | Apollo Scientific |
| Molecular Formula | C₉H₈FNO₅ | Calculated |
| Molecular Weight | 229.16 g/mol | Calculated |
| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitro-aromatic compounds. | Inferred from related compounds |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). | Inferred from related compounds |
The unique arrangement of functional groups on the phenylacetic acid core imparts specific reactivity to this molecule. The fluorine atom, methoxy group, and nitro group create a distinct electronic environment that can be strategically exploited in organic synthesis.
Synthesis and Mechanistic Considerations
A potential synthetic pathway could involve the nitration of a 2-fluoro-4-methoxyphenylacetic acid precursor. The directing effects of the activating methoxy group and the deactivating but ortho-para directing fluoro group would need to be carefully considered to achieve the desired regioselectivity of the nitro group at the 5-position.
Proposed Retrosynthetic Analysis:
Caption: A simplified retrosynthetic pathway for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Fluoro-4-methoxy-5-nitrophenylacetic acid suggest its utility as a versatile building block in the synthesis of more complex, biologically active molecules.
As a Key Intermediate:
Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals. The presence of the fluoro, methoxy, and nitro groups offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.
In Fragment-Based Drug Discovery (FBDD):
This compound could serve as a valuable fragment in FBDD campaigns.[2] The distinct functionalities can be used to probe the binding pockets of target proteins, with subsequent optimization of the fragment hit to develop potent and selective inhibitors.
Leveraging Fluorine's Properties:
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.
Experimental Protocols and Characterization
While a specific protocol for this compound is not available, the following is a generalized procedure for a nitration reaction of a substituted phenylacetic acid, which would be a key step in its synthesis.
General Nitration Protocol:
-
Dissolution: Dissolve the 2-fluoro-4-methoxyphenylacetic acid starting material in a suitable solvent, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature and vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any residual acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Characterization:
The structure and purity of the synthesized compound would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Fluoro-4-methoxy-5-nitrophenylacetic acid. Based on the safety data for structurally related nitro-aromatic compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-4-methoxy-5-nitrophenylacetic acid represents a promising, highly functionalized intermediate for applications in drug discovery and medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of novel bioactive compounds. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As research in this area progresses, the full potential of this valuable building block will undoubtedly be realized.
References
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]
Sources
Chemical structure of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid
An In-Depth Technical Guide to 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: Structure, Synthesis, and Scientific Applications
Abstract
This technical guide provides a comprehensive analysis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a highly functionalized aromatic carboxylic acid. While specific experimental data for this compound is not extensively published, this document, intended for researchers, chemists, and drug development professionals, extrapolates its core characteristics from established chemical principles and data on structurally analogous molecules. We will delve into its molecular structure, outline a plausible, mechanistically sound synthetic pathway, and predict its spectroscopic signature. Furthermore, this guide explores the compound's chemical reactivity, driven by its unique combination of electron-donating and electron-withdrawing substituents, highlighting its potential as a versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
Introduction & Significance
Substituted phenylacetic acids are a cornerstone of medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of bioactive compounds, including anti-inflammatory and analgesic drugs.[1] The specific molecule, 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, represents a sophisticated scaffold. Its utility is derived from the strategic placement of three key functional groups on the phenylacetic acid core:
-
A Fluorine Atom (C2): The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
-
A Methoxy Group (C4): As an electron-donating group, the methoxy substituent influences the electronic environment of the aromatic ring, directing further chemical transformations.
-
A Nitro Group (C5): This powerful electron-withdrawing group dramatically impacts the molecule's reactivity. It activates the aromatic ring for certain reactions and serves as a precursor for conversion into other functional groups, such as amines.
The interplay of these substituents creates a unique electronic and steric profile, making 2-Fluoro-4-methoxy-5-nitrophenylacetic acid a valuable and highly reactive intermediate for synthetic chemists aiming to construct complex molecular architectures.[2]
Molecular Structure & Physicochemical Properties
Chemical Structure
The molecular structure consists of a central benzene ring substituted at five positions. An acetic acid moiety is attached to carbon 1. The remaining substituents are a fluorine atom at position 2, a methoxy group at position 4, and a nitro group at position 5.
Caption: .
IUPAC Name & Identifiers
-
IUPAC Name: (2-Fluoro-4-methoxy-5-nitrophenyl)acetic acid
-
Molecular Formula: C₉H₈FNO₅
-
Molecular Weight: 229.16 g/mol
Physicochemical Data Summary
Experimental data for this specific molecule is scarce. The following table includes calculated values and data from a close structural analog, 2-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS 1565494-79-2), for reference.[3]
| Property | Value / Predicted Value | Reference / Method |
| Molecular Weight | 229.16 g/mol | Calculated |
| Molecular Formula | C₉H₈FNO₅ | Calculated |
| Topological Polar Surface Area (TPSA) | 108.09 Ų | Predicted (Analog)[3] |
| logP | 1.63 | Predicted (Analog)[3] |
| Hydrogen Bond Donors | 1 | Predicted (Analog)[3] |
| Hydrogen Bond Acceptors | 5 | Predicted (Analog)[3] |
| Rotatable Bonds | 3 | Predicted (Analog)[3] |
| Physical Form | White to Yellow Solid | Predicted (Analog)[4] |
Proposed Synthesis & Mechanistic Rationale
A robust and logical synthetic route to the target compound involves the direct nitration of a commercially available precursor, 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0).[4] This approach is favored for its efficiency and high probability of success based on established nitration chemistry of activated aromatic rings.
Mechanistic Rationale
The nitration of an aromatic ring is a classic electrophilic aromatic substitution. The methoxy group at C4 is a strong activating, ortho-para director, while the fluorine at C2 is a deactivating, ortho-para director. The acetic acid moiety is a weak deactivating, meta director. The combined electronic effects strongly favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the C5 position, which is ortho to the powerfully activating methoxy group and not sterically hindered. The use of a mixed acid system (sulfuric and nitric acid) at low temperatures is a standard protocol to generate the nitronium ion in situ while controlling the reaction's exothermicity.[5][6]
Experimental Protocol (Hypothetical)
This protocol is a self-validating system. Successful synthesis of the final product with the expected analytical data (NMR, MS) would validate the proposed reaction mechanism and procedural choices.
Materials:
-
2-Fluoro-4-methoxyphenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq). Cool the flask in an ice-salt bath to -5 to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (3-4 volumes relative to the starting material) while maintaining the internal temperature below 5 °C. Stir until all the solid has dissolved.
-
Nitration: Add fuming nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Critically maintain the internal temperature at or below 5 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution in a fume hood.
-
Product Isolation/Extraction: A solid precipitate of the crude product may form. If so, collect it by vacuum filtration, wash thoroughly with cold water, and dry. If no solid forms, transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product, 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Spectroscopic & Analytical Characterization
Characterization using modern spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.[7][8] The following are the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two singlets (or narrow doublets due to long-range F-H coupling) would be expected in the aromatic region (δ 7.0-8.5 ppm), each integrating to 1H. The proton at C6 will be downfield due to the deshielding effect of the adjacent nitro group.
-
Methylene Protons (-CH₂-): A singlet integrating to 2H, typically in the range of δ 3.6-4.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, around δ 3.9-4.1 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR: The spectrum would show 9 distinct carbon signals, including the carbonyl carbon (δ ~170-175 ppm), aromatic carbons (with C-F coupling visible), the methylene carbon (δ ~40 ppm), and the methoxy carbon (δ ~56 ppm).
-
¹⁹F NMR: A singlet is expected, serving as a definitive marker for the presence of the fluorine atom in the molecule.[9]
Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence of the key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1700-1725 | Stretching |
| N-O (Nitro) | 1510-1560 (asymmetric) & 1345-1385 (symmetric) | Stretching |
| C-O (Methoxy) | 1230-1270 (asymmetric) & 1020-1075 (symmetric) | Stretching |
| C-F | 1000-1400 | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The expected [M-H]⁻ peak in negative ion mode would be at m/z 228.0313.
Reactivity & Potential Applications
The unique substitution pattern of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid makes it a highly valuable intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group, positioned para to the fluorine atom, significantly activates the C-F bond towards SNAr reactions.[2] This allows for the facile displacement of the fluorine with various nucleophiles (e.g., amines, thiols, alkoxides), providing a direct route to a diverse library of more complex derivatives.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline derivative). This amine can then undergo a vast range of subsequent chemical transformations, such as diazotization, amide coupling, or reductive amination, further expanding the synthetic possibilities.
-
Carboxylic Acid Derivatization: The acetic acid moiety can be converted into esters, amides, or acid chlorides, enabling it to be coupled with other molecules of interest.
Given these reactive handles, this compound is an ideal starting material for building molecules with potential applications in:
-
Pharmaceutical Development: As a scaffold for synthesizing novel kinase inhibitors, anti-infective agents, or central nervous system drugs.[10]
-
Agrochemicals: For the development of new herbicides and pesticides with tailored biological activity.[1]
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on data from structurally similar hazardous chemicals.[11][12][13]
| Hazard Category | Recommendations |
| Health Hazards | Causes skin and serious eye irritation.[14] May be harmful if swallowed or inhaled.[13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat.[12] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[11] |
Conclusion
2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a compound of significant interest for synthetic and medicinal chemists. Although not a widely commercialized product, its structure embodies a powerful combination of functional groups that allow for predictable and versatile chemical reactivity. Its potential as a key intermediate is high, offering multiple pathways for elaboration into more complex and potentially bioactive molecules. This guide provides the foundational knowledge—from molecular structure and a plausible synthesis to expected analytical data and safety protocols—required for researchers to confidently incorporate this valuable building block into their research and development programs.
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenylacetic acid. Retrieved from [Link]
-
Shukla, P., et al. (2022). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. ResearchGate. Retrieved from [Link]
- Google Patents. (2018). WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Watanabe, Y., et al. (2008). Pharmacological characterization of T-2328... as a brain-penetrating antagonist of tachykinin NK1 receptor. Journal of Pharmacological Sciences, 106(1), 121-7. Retrieved from [Link]
-
Robertson, G. R. (1922). p-NITROPHENYLACETIC ACID. Organic Syntheses, 2, 59. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 [sigmaaldrich.com]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Pharmacological characterization of T-2328, 2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride, as a brain-penetrating antagonist of tachykinin NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
2-Fluoro-4-methoxy-5-nitrophenylacetic acid molecular weight and formula
Technical Guide: 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Part 1: Executive Summary & Chemical Identity
2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2] Its structural core—a trisubstituted benzene ring featuring a fluorine atom, a methoxy group, and a nitro group—makes it a high-value scaffold for medicinal chemistry programs targeting tyrosine kinases, G-protein coupled receptors (GPCRs), and anti-inflammatory pathways.
The molecule is characterized by its unique substitution pattern, where the electron-donating methoxy group and the electron-withdrawing nitro and fluorine groups create a distinct electronic profile. This profile is critical for modulating the physicochemical properties (lipophilicity, pKa, and metabolic stability) of downstream drug candidates.
Chemical Profile
| Property | Specification |
| Chemical Name | 2-Fluoro-4-methoxy-5-nitrophenylacetic acid |
| CAS Registry Number | 1823863-85-9 |
| Molecular Formula | C₉H₈FNO₅ |
| Molecular Weight | 229.16 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~10.5 (Phenol precursor if demethylated) |
| SMILES | COC1=C(C=C(C(=C1)[O-])CC(=O)O)F |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is typically achieved via the electrophilic aromatic nitration of its precursor, 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0).
Mechanistic Insight: Regioselectivity
The regiochemical outcome of this nitration is dictated by the synergistic directing effects of the substituents on the benzene ring:
-
Methoxy Group (-OCH₃) at C4: A strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position (C1) is occupied by the acetic acid side chain, the directing influence is strongly towards C3 and C5.
-
Fluorine Atom (-F) at C2: A deactivating but ortho/para-directing group. It directs to C3 (ortho) and C5 (para).
-
Acetic Acid Group (-CH₂COOH) at C1: Weakly activating (alkyl) but generally directs ortho/para.
The "Sweet Spot" (C5): Position C5 is ortho to the strong activator (-OCH₃) and para to the fluorine atom. This mutual reinforcement makes C5 the most nucleophilic site on the ring. Position C3 is sterically hindered, being sandwiched between the fluorine and methoxy groups. Consequently, nitration occurs highly selectively at C5.
Synthetic Workflow Diagram
Figure 1: Reaction pathway for the regioselective nitration of 2-Fluoro-4-methoxyphenylacetic acid.
Part 3: Experimental Protocol
Safety Warning: Nitration reactions are highly exothermic. The generation of the nitronium ion (
Materials:
-
Precursor: 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)
-
Solvent/Acid: Concentrated Sulfuric Acid (
, 98%) -
Reagent: Fuming Nitric Acid (
, >90%) or Potassium Nitrate ( ) -
Quenching: Crushed ice/water
Step-by-Step Procedure:
-
Preparation (0 min):
-
Charge a 3-neck round-bottom flask with 2-Fluoro-4-methoxyphenylacetic acid (10 g, 54.3 mmol).
-
Add Concentrated
(50 mL) slowly while stirring. The mixture may warm slightly; cool to 0°C using an ice-salt bath. Ensure the solid is fully dissolved or finely suspended.
-
-
Nitration (30-60 min):
-
Prepare a mixture of Fuming
(3.7 g, 1.1 eq) in (10 mL) pre-cooled to 0°C. -
Alternative: Use
(1.1 eq) added portion-wise as a solid if handling fuming nitric acid is undesirable. -
Add the nitration mixture dropwise to the reaction flask over 30 minutes.
-
Critical Control Point: Maintain internal temperature between 0°C and 5°C . Do not exceed 10°C to avoid dinitration or oxidation of the side chain.
-
-
Reaction Monitoring (1-2 hours):
-
Stir at 0-5°C for 1 hour.
-
Monitor by TLC (Mobile phase: 5% Methanol in DCM) or HPLC. The starting material (less polar) should disappear, and a new, more polar spot (product) should appear.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Stir for 30 minutes to ensure the ice melts and the precipitate aggregates.
-
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~6-7).
-
Purification Note: If the product is gummy or impure, dissolve it in dilute NaOH (pH 10), extract impurities with Ethyl Acetate, then re-acidify the aqueous layer with HCl to precipitate the pure acid.
-
-
Drying:
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield Expectation: 85-95%.
-
Part 4: Structural Characterization & Analytics
To validate the synthesis, the following spectral data should be confirmed.
1. ¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.
-
δ 7.85 ppm (d, 1H, J ≈ 8 Hz): Aromatic proton at C6 . This proton is deshielded by the adjacent nitro group and the fluorine atom.
-
δ 7.15 ppm (d, 1H, J ≈ 12 Hz): Aromatic proton at C3 . Shielded by the adjacent methoxy group. The large coupling constant is due to Fluorine-Proton coupling (
). -
δ 3.92 ppm (s, 3H): Methoxy group (-OCH ₃).
-
δ 3.65 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).
2. Mass Spectrometry (ESI-):
-
m/z 228.1 [M-H]⁻: The negative ion mode is preferred for carboxylic acids.
Part 5: Applications in Drug Discovery
This molecule serves as a versatile "chassis" for building complex pharmacophores.[3] Its utility stems from three key features:
-
Fluorine Effect: The fluorine atom at the C2 position blocks metabolic hydroxylation at this site (a common clearance pathway) and increases the lipophilicity of the molecule, potentially improving blood-brain barrier (BBB) permeability.
-
Nitro Group Versatility: The nitro group is a "masked" amine. It can be reduced (using Fe/HCl or H₂/Pd-C) to an aniline, allowing for the formation of indoles, quinolinones, or amide linkages common in kinase inhibitors (e.g., EGFR inhibitors like Osimertinib use similar aniline cores).
-
Acid Handle: The acetic acid tail provides a ready site for amide coupling to amines, allowing the attachment of solubilizing groups (like piperazines) or target-binding motifs.
Downstream Synthesis Diagram:
Figure 2: Potential downstream applications of the core scaffold in medicinal chemistry.
References
-
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (Provides analogous nitration kinetics and safety data). Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives. (Illustrates utility of similar fluorinated-nitro scaffolds). Retrieved from [Link]
Sources
The Chemical and Mechanistic Profiling of Fluorinated Nitro Phenylacetic Acid Derivatives
Executive Summary
Fluorinated nitro phenylacetic acid derivatives—most notably 4-fluoro-3-nitrophenylacetic acid and 2-fluoro-4-nitrophenylacetic acid —are highly privileged scaffolds in modern medicinal chemistry. By combining the metabolic stability and lipophilicity tuning of fluorine with the electronic activation and synthetic versatility of a nitro group, these compounds serve as critical building blocks for advanced Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth analysis of their physicochemical properties, electronic causality, and self-validating synthetic protocols used in the development of kinase inhibitors, cyclooxygenase (COX) inhibitors, and benzimidazole-based anesthetics[1][2].
Physicochemical Profiling & Electronic Effects
The core utility of fluorinated nitro phenylacetic acids lies in how the substituents modulate the electron density of the aromatic ring and the acidity of the acetic acid side chain.
Causality of pKa and Lipophilicity Shifts
Unsubstituted phenylacetic acid has a baseline pKa of approximately 4.31. The introduction of electron-withdrawing groups (EWGs) stabilizes the conjugate carboxylate base through inductive (
-
A pure nitro substitution (e.g., 4-nitrophenylacetic acid) lowers the pKa significantly to 3.85[3].
-
A pure fluoro substitution (e.g., 3-fluorophenylacetic acid) lowers the pKa to 4.10[4].
-
In di-substituted derivatives like 4-fluoro-3-nitrophenylacetic acid, the synergistic
effects of both the fluorine and the nitro group further depress the pKa to an estimated 3.6.
Simultaneously, the high electronegativity of fluorine increases the metabolic stability of the compound by blocking CYP450-mediated aromatic oxidation, while maintaining a LogP that aligns perfectly with Lipinski's Rule of Five for oral bioavailability[5].
Quantitative Data Summary
| Compound Name | CAS Number | pKa | LogP | Melting Point (°C) |
| Phenylacetic acid (Reference) | 103-82-2 | 4.31 | 1.41 | 76–77 |
| 4-Nitrophenylacetic acid | 104-03-0 | 3.85[3] | 1.74[3] | 150–155[3] |
| 3-Fluorophenylacetic acid | 331-25-9 | 4.10[4] | 1.70[4] | 42–44[4] |
| 4-Fluoro-3-nitrophenylacetic acid | 192508-36-4 | ~3.60 (Est.) | 1.30[5] | Solid[5] |
Mechanistic Reactivity: The SNAr Advantage
The strategic positioning of substituents in 4-fluoro-3-nitrophenylacetic acid is chemically privileged. The fluorine atom is located para to the acetic acid moiety and ortho to the nitro group.
The Mechanistic Causality: The nitro group is one of the strongest EWGs available. When positioned ortho to a halogen, it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. This activates the C–F bond toward Nucleophilic Aromatic Substitution (SNAr) . While the C–F bond is normally the strongest single bond in organic chemistry, fluorine is the ideal leaving group for SNAr because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate during the rate-determining nucleophilic addition step.
To harness this reactivity without side reactions (such as the carboxylic acid neutralizing the basic amine nucleophile), the acid must first be masked via esterification[6].
Caption: Divergent synthetic workflows for 4-fluoro-3-nitrophenylacetic acid in drug discovery.
Self-Validating Experimental Protocols
The following protocols detail the foundational workflow for utilizing 4-fluoro-3-nitrophenylacetic acid, incorporating built-in validation checkpoints to ensure system integrity.
Protocol 1: Acid-Catalyzed Esterification (Protection)
Purpose: To protect the acidic proton, preventing it from quenching basic nucleophiles in subsequent SNAr reactions[6].
-
Reaction Setup: Suspend 4-fluoro-3-nitrophenylacetic acid (1.0 eq, e.g., 22.9 mmol) in anhydrous Methanol (50 mL)[1].
-
Catalysis: Add concentrated
(0.15 mL) dropwise while stirring[1]. Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for methoxy attack. -
Reflux & Validation: Heat the mixture to reflux (approx. 80 °C) for 2 hours[6].
-
Self-Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the highly polar, baseline-hugging carboxylic acid spot completely disappears, replaced by a higher-Rf ester spot.
-
-
Workup: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol.
-
Quenching: Pour the residue into ice water and add saturated aqueous
until the pH > 7[1].-
Causality: This neutralizes the
and deprotonates any unreacted starting material, driving it into the aqueous layer and ensuring high purity of the organic product.
-
-
Extraction: Extract with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous
, filter, and evaporate to yield methyl 2-(4-fluoro-3-nitrophenyl)acetate as a yellow oil (Typical yield: 87–97%)[1][6].
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Purpose: To install a complex amine (e.g., a piperazine derivative) at the C4 position by displacing the activated fluorine.
-
Reaction Setup: Dissolve the methyl ester from Protocol 1 (1.0 eq) in a polar aprotic solvent like DMF (0.2 M concentration). Causality: Polar aprotic solvents solvate cations but leave nucleophilic anions/amines highly reactive.
-
Reagent Addition: Add the secondary amine nucleophile (1.2 eq) and anhydrous
(2.0 eq). -
Heating & Validation: Stir at 60–80 °C for 4–6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting mass and the appearance of the product mass. The expected mass shift is:
.
-
-
Isolation: Pour the mixture into cold water to precipitate the product, or extract with EtOAc and wash extensively with brine (5x) to remove all traces of DMF.
Therapeutic Applications
Once functionalized via SNAr, the nitro group is typically reduced to an aniline (using
In industrial drug discovery, these intermediates are cyclized with orthoesters or aldehydes to form benzimidazole derivatives . These specific benzimidazole targets have been extensively patented for use as potent anesthetics, sedatives, and GABA receptor ligands (e.g., for the treatment of status epilepticus)[1]. Furthermore, the intact fluorinated phenylacetic acid motif is frequently utilized as a zinc-binding or target-anchoring group in the design of matrix metalloproteinase inhibitors, cyclooxygenase (COX) inhibitors, and hypoxia-inducible factor (HIF) inhibitors[2].
References
-
4-Fluoro-3-nitrophenylacetic acid | C8H6FNO4 | CID 11127261 - PubChem
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- 4-Nitrophenylacetic acid CAS#: 104-03-0 - ChemicalBook Source: ChemicalBook
- 3-Fluorophenylacetic acid - 331-25-9 - Vulcanchem Source: Vulcanchem
- 192508-36-4 | 2-(4-Fluoro-3-nitrophenyl)
- Source: Google Patents (NEUROSEARCH A/S)
Sources
- 1. WO2004089912A1 - Novel benzimidazole derivatives and pharmaceutical compositions comprising these compounds - Google Patents [patents.google.com]
- 2. 192508-36-4 | 2-(4-Fluoro-3-nitrophenyl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]
- 4. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 5. 4-Fluoro-3-nitrophenylacetic acid | C8H6FNO4 | CID 11127261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 192508-36-4 | 2-(4-Fluoro-3-nitrophenyl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Solubility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in DMSO
An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in Dimethyl Sulfoxide (DMSO)
Executive Summary
In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount. Among these, solubility is a critical determinant of a compound's suitability for biological screening and its potential for further development. This guide provides a comprehensive technical overview focused on 2-Fluoro-4-methoxy-5-nitrophenylacetic acid and its solubility in dimethyl sulfoxide (DMSO), the universal solvent of choice for compound management and high-throughput screening. While specific experimental solubility data for this compound is not readily published, this whitepaper serves as a first-principles guide for researchers. It details the theoretical underpinnings of its solubility, provides a robust, step-by-step experimental protocol for its precise determination, and discusses the critical factors that influence data integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded framework for assessing compound solubility in DMSO.
Introduction: The Central Role of DMSO in Preclinical Research
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has become indispensable in the fields of chemistry, biology, and medicine.[1] Its remarkable ability to dissolve a vast spectrum of both polar and nonpolar compounds makes it an ideal vehicle for the preparation of high-concentration stock solutions in drug discovery programs.[2][3] For a novel compound such as 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, creating a concentrated stock solution in DMSO is the foundational step for virtually all subsequent in vitro assays.
An accurate determination of a compound's maximum solubility in DMSO is not a trivial pursuit. It directly impacts:
-
Assay Integrity: Prevents compound precipitation in assay plates, which can lead to false-positive or false-negative results.
-
Data Accuracy and Reproducibility: Ensures that the concentration of the compound in the stock solution is known and consistent, which is critical for establishing reliable structure-activity relationships (SAR).
-
Compound Management: Informs the optimal storage conditions for chemical libraries to maintain compound integrity and prevent crystallization over time.[4]
This guide will, therefore, equip the researcher with the necessary knowledge to confidently and accurately determine the DMSO solubility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Compound Profile: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid
To understand the solubility of a molecule, one must first understand the molecule itself. The structure of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid contains several functional groups that dictate its physicochemical behavior.
| Property | Value / Structure | Source |
| Molecular Structure | (Structure inferred from name) | N/A |
| Molecular Formula | C₉H₈FNO₅ | Inferred |
| Molecular Weight | 229.16 g/mol | Inferred |
| Key Functional Groups | Carboxylic Acid (-COOH), Nitro Group (-NO₂), Fluoro Group (-F), Methoxy Group (-OCH₃), Phenyl Ring | Inferred |
The key features influencing its solubility are:
-
Carboxylic Acid: A polar, acidic group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential for strong interactions with polar solvents.
-
Nitro Group: A highly polar, electron-withdrawing group that can participate in dipole-dipole interactions.
-
Aromatic Ring System: The substituted phenyl ring provides a nonpolar backbone, contributing to its potential solubility in organic solvents.
-
Fluorine and Methoxy Groups: These substituents modulate the electronic properties and steric profile of the molecule, which can subtly influence crystal packing and solvation energy.
The solubility of a compound is governed by the balance between the energy required to break its crystal lattice structure and the energy released upon its solvation by the solvent molecules.[5] For 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, the polar functional groups suggest a favorable interaction with a polar solvent like DMSO.
The Solvent: Properties of Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a unique and powerful solvent due to its distinct molecular properties.[2]
| Property | Value | Significance in Solubility |
| Type | Polar Aprotic Solvent | It possesses a strong dipole moment to dissolve polar compounds but lacks acidic protons, making it non-reactive with many solutes.[2] |
| Dielectric Constant | 47.2 | High dielectric constant helps to solvate ions and stabilize charged species, facilitating the dissolution of salts. |
| Boiling Point | 189 °C (372 °F) | Its low volatility minimizes solvent evaporation from stock solutions, ensuring concentration stability.[2] |
| Miscibility | Miscible with water and a wide range of organic solvents | This allows for easy dilution of DMSO stock solutions into aqueous buffers for biological assays.[2] |
| Hygroscopicity | High | DMSO readily absorbs moisture from the atmosphere. This is a critical handling consideration as water can decrease the solubility of hydrophobic compounds and cause precipitation.[4] |
The sulfoxide group in DMSO is an excellent hydrogen bond acceptor, allowing it to effectively solvate the carboxylic acid proton of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, thereby promoting dissolution.
Experimental Determination of Maximum Solubility
The most reliable method for determining the maximum solubility of a compound in DMSO is the equilibrium shake-flask method. This protocol is designed to be a self-validating system to ensure thermodynamic equilibrium is reached, providing a true measure of solubility.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Sources
Physicochemical Profiling and Thermal Characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Executive Summary
In advanced pharmaceutical development, highly functionalized aromatic building blocks are critical for synthesizing targeted therapeutics, such as kinase inhibitors and oncology drugs. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) is one such intermediate[1]. While its structural complexity offers immense synthetic versatility, it also creates unique solid-state behaviors. Because standard empirical melting point data for this specific compound is sparsely documented in open literature, researchers must rely on predictive modeling and rigorous in-house thermal analysis.
This whitepaper provides a comprehensive guide to the physicochemical properties of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, detailing self-validating methodologies for determining its melting point and explaining the mechanistic drivers behind its thermal behavior.
Molecular Architecture and Synthetic Utility
The molecular architecture of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (Molecular Weight: 229.16 g/mol ) is defined by a dense array of functional groups[2]. Each substituent plays a distinct role in drug design:
-
Fluoro Group: Increases lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the 2-position.
-
Methoxy Group: Acts as an electron-donating group, tuning the electronic density of the aromatic ring.
-
Nitro Group: Serves as a "masked" amine. Upon reduction, it provides a nucleophilic handle for amide coupling, urea formation, or cyclization into indole/oxindole cores.
-
Acetic Acid Moiety: Provides an immediate handle for esterification or peptide coupling.
Synthetic utility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in pharmaceutical development.
Physicochemical Data Summary
The following table synthesizes the known and computationally predicted properties of the compound. Due to the lack of standardized empirical melting point data in public repositories, an estimated range is provided based on functional group contributions (e.g., the baseline 4-methoxyphenylacetic acid melts at ~86 °C; the addition of a highly polar nitro group and a fluoro group significantly increases lattice energy).
| Property | Value | Source / Methodology |
| CAS Registry Number | 1823863-85-9 | Commercial Supplier Data[1],[2] |
| Molecular Formula | C9H8FNO5 | Computational Prediction[3] |
| Molecular Weight | 229.16 g/mol | Commercial Supplier Data[2] |
| Boiling Point | 406.5 ± 40.0 °C | Predicted[3] |
| Density | 1.460 ± 0.06 g/cm³ | Predicted[3] |
| Melting Point | ~145–165 °C (Estimated) | Structural Analogy / Requires Experimental Validation |
Methodologies for Thermal Characterization
In pharmaceutical synthesis, the melting point is a Critical Quality Attribute (CQA). It dictates polymorphic purity, which directly impacts the compound's solubility and reaction kinetics in downstream steps. To accurately determine the melting point of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, the following self-validating protocols must be employed.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the true thermodynamic melting point and enthalpy of fusion.
-
Sample Preparation: Weigh accurately 2.0–5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.
-
Causality: A small, tightly packed mass minimizes thermal gradients within the sample, ensuring a sharp, highly accurate endothermic peak rather than a broad, unreadable wave.
-
-
Instrument Calibration: Calibrate the DSC using an Indium standard (Tm = 156.6 °C).
-
Causality: Indium's melting point is nearly identical to the predicted melting range of highly substituted phenylacetic acids, which minimizes non-linear temperature calibration errors at the critical transition phase.
-
-
Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min.
-
Causality: Nitroaromatic compounds are susceptible to oxidation at elevated temperatures. Nitrogen displaces oxygen, preventing exothermic oxidative degradation from masking the endothermic fusion event.
-
-
Thermal Ramp: Equilibrate the sample at 25 °C, then ramp the temperature at 10 °C/min up to 250 °C.
-
Causality: A slower rate (e.g., 2 °C/min) risks premature thermal degradation of the nitro group before melting. A faster rate (e.g., 20 °C/min) induces thermal lag, artificially broadening the peak and shifting the onset to a higher temperature.
-
-
Data Analysis: Identify the melting endotherm and record the extrapolated onset temperature .
-
Causality: While the peak maximum varies depending on sample mass and heating rate, the extrapolated onset represents the true thermodynamic melting point of the crystal lattice.
-
Workflow for determining the melting point of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid via DSC.
Protocol 2: High-Precision Capillary Method
For routine benchtop validation, a capillary melting point apparatus (e.g., Büchi) is utilized.
-
Packing: Pulverize the compound into a fine powder using an agate mortar. Load into a glass capillary tube to a depth of 2–3 mm, tapping the tube firmly on a hard surface to pack it tightly.
-
Causality: Coarse crystals leave microscopic air pockets. Because air is a poor thermal conductor, these pockets insulate the sample, causing uneven heating and an artificially broad melting range.
-
-
Initial Screen: Ramp the temperature at 5 °C/min to find the approximate melting range.
-
Precision Ramp: Prepare a fresh capillary. Fast-ramp the instrument to 15 °C below the approximate melting point, then slow the heating rate to exactly 1 °C/min.
-
Causality: A rapid initial ramp saves operational time, but slowing to 1 °C/min near the transition ensures thermal equilibrium between the heating block and the sample, preventing temperature overshoot and false-high readings.
-
Mechanistic Drivers of Solid-State Properties
The melting point of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is governed by three primary intermolecular forces within its crystal lattice:
-
Carboxylic Acid Dimerization: The acetic acid tail forms strong intermolecular hydrogen bonds, typically creating highly stable dimers in the solid state. This is the primary driver of the compound's baseline melting point.
-
Dipole-Dipole Interactions: The nitro group is highly polar. In the crystal lattice, the partial positive charge on the nitrogen and partial negative charges on the oxygens align with adjacent molecules, creating strong electrostatic forces that require significant thermal energy to break.
-
Steric Packing: The methoxy group can rotate, but conjugation with the aromatic ring generally forces it into a co-planar conformation. The small, highly electronegative fluorine atom participates in weak
interactions, tightening the crystal packing density and further elevating the melting point compared to non-fluorinated analogs.
References
Sources
A Comprehensive Guide to the Spectroscopic Characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a detailed framework for the comprehensive spectroscopic characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. As a molecule featuring a combination of electron-withdrawing and electron-donating groups, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.
This document moves beyond a simple listing of techniques, offering a rationale for the selection of specific spectroscopic methods and a detailed interpretation of the anticipated data based on the known chemical principles and spectral data of analogous compounds. The protocols outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data for structural elucidation and purity assessment.
Molecular Structure and Expected Physicochemical Properties
2-Fluoro-4-methoxy-5-nitrophenylacetic acid possesses a unique substitution pattern on the phenyl ring that dictates its chemical behavior and spectroscopic signature. The presence of a fluorine atom, a methoxy group, a nitro group, and an acetic acid moiety provides multiple handles for spectroscopic investigation.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₈FNO₅ | - |
| Molecular Weight | 229.16 g/mol | - |
| Appearance | Expected to be a solid at room temperature | |
| Purity | Typically ≥98% for research-grade chemicals | [1] |
| Storage | Should be stored in a dry, well-ventilated area |
Strategic Approach to Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive understanding of the molecule.
Caption: Workflow for the synthesis and spectroscopic characterization of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~8.0 | Doublet | 1H | Ar-H (H-6) | This aromatic proton is ortho to the electron-withdrawing nitro group, leading to a downfield shift. It will likely appear as a doublet due to coupling with the fluorine atom. |
| ~7.4 | Doublet | 1H | Ar-H (H-3) | This aromatic proton is ortho to the fluorine atom and will be split by it. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. |
| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons of the acetic acid moiety will appear as a singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of the acidic proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~155 (d) | C-F | The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. |
| ~150 | C-OCH₃ | The aromatic carbon bonded to the methoxy group. |
| ~141 | C-NO₂ | The aromatic carbon attached to the nitro group. |
| ~125-135 | Aromatic C | The remaining aromatic carbons. |
| ~56 | -OCH₃ | The carbon of the methoxy group. |
| ~40 | -CH₂- | The methylene carbon of the acetic acid group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the FID, and reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)
Fluorine-19 NMR is a highly sensitive technique that will provide a single peak for the fluorine atom in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -130 | Multiplet | Ar-F |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A spectrometer equipped with a fluorine probe.
-
Data Acquisition: Acquire a standard ¹⁹F NMR spectrum.
-
Data Processing: Process the FID and reference the spectrum to an external standard (e.g., CFCl₃ at δ 0 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1550-1475 | Strong | N-O asymmetric stretch (nitro group) |
| 1360-1290 | Strong | N-O symmetric stretch (nitro group) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-F stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.
| m/z | Predicted Fragment Ion |
| 229 | [M]⁺ (Molecular ion) |
| 184 | [M - COOH]⁺ |
| 154 | [M - COOH - NO₂]⁺ |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize information.[2]
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to support the proposed structure.
Caption: Predicted mass spectrometry fragmentation pathway for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the aromatic system and its substituents.
| λmax (nm) | Solvent | Assignment |
| ~250-270 | Ethanol | π → π* transition of the substituted benzene ring |
| ~300-340 | Ethanol | n → π* transition associated with the nitro group |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity.
Data Integration and Structural Confirmation
The final step in the characterization process is the integration of all spectroscopic data to build a cohesive and unambiguous structural assignment. The ¹H and ¹³C NMR data provide the carbon-hydrogen framework, while ¹⁹F NMR confirms the presence and environment of the fluorine atom. IR spectroscopy validates the presence of key functional groups, and HRMS confirms the elemental composition and molecular weight. UV-Vis spectroscopy provides insight into the electronic nature of the molecule. The convergence of all these data points to a single, well-defined structure provides a high degree of confidence in the identity and purity of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
References
-
SpectraBase. [(2Z),(4E)]-2-FLUORO-N-METHOXY-N-METHYL-5-(4-NITROPHENYL)-PENTA-2,4-DIENAMIDE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline. [Link]
-
PubMed Central (PMC). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
Semantic Scholar. High-Performance Data Processing Workflow Incorporating Effect- Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening. [Link]
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Methodological & Application
Application Note: Regioselective Nitration of 2-Fluoro-4-methoxyphenylacetic Acid
Document ID: AN-2026-0307 Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Focus: Mechanistic causality, batch vs. continuous flow methodologies, and process safety.
Executive Summary & Strategic Importance
The synthesis of highly functionalized phenylacetic acids is a cornerstone in the development of modern active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors and targeted CNS therapeutics. The nitration of 2-fluoro-4-methoxyphenylacetic acid (CAS: 883531-28-0) to yield 2-fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) presents a classic challenge in electrophilic aromatic substitution (EAS): achieving strict regiocontrol while managing the highly exothermic nature of the reaction.
This application note provides a self-validating guide to this transformation, detailing both a traditional kinetically controlled batch protocol and a modernized, highly scalable continuous flow methodology .
Mechanistic Rationale & Regioselectivity
To design a robust nitration protocol, one must first understand the electronic and steric environment of the starting material. The aromatic ring of 2-fluoro-4-methoxyphenylacetic acid is subjected to competing directing effects:
-
Methoxy Group (-OCH₃) at C4: Exerts a powerful electron-donating resonance effect (+M), strongly activating the ring and directing electrophiles to the ortho (C3, C5) positions.
-
Fluoro Group (-F) at C2: Exerts an electron-withdrawing inductive effect (-I) but acts as an ortho/para director due to lone-pair resonance (+M).
-
Acetic Acid Moiety (-CH₂COOH) at C1: Acts as a weak deactivator and exhibits mild ortho/para directing tendencies.
Causality of C5 Selectivity: The strong +M effect of the methoxy group dominates the regiochemical outcome. While both C3 and C5 are ortho to the methoxy group, C3 is severely sterically hindered by the adjacent fluoro group at C2. Consequently, the nitronium ion (
Electrophilic aromatic substitution mechanism detailing C5 regioselectivity.
Experimental Methodologies
We present two distinct approaches. Method A is ideal for milligram to low-gram scale laboratory synthesis, utilizing standard glassware. Method B is designed for safe scale-up, utilizing microreactor technology to mitigate thermal runaway risks associated with nitrating fluorinated aromatics .
Method A: Kinetically Controlled Batch Nitration
This protocol relies on precise temperature control to prevent oxidative degradation of the methoxy group and avoid di-nitration.
Step 1: Preparation of the Mixed Acid System
-
Action: Charge a 100 mL three-necked round-bottom flask with 15.0 mL of concentrated Sulfuric Acid (
, 98%). Cool the flask to 0 °C using an ice-brine bath. -
Action: Slowly add 2.5 mL of concentrated Nitric Acid (
, 70%) dropwise via an addition funnel over 15 minutes. -
Causality & Validation:
acts as both a solvent and a dehydrating catalyst to generate the active electrophile. The dropwise addition ensures the exothermic generation of does not exceed 5 °C. Validation: Internal thermometer must read ≤ 5 °C before proceeding.
Step 2: Substrate Addition
-
Action: Dissolve 5.0 g (27.1 mmol) of 2-fluoro-4-methoxyphenylacetic acid in 10 mL of anhydrous dichloromethane (DCM).
-
Action: Add the DCM solution dropwise to the mixed acid over 30 minutes, maintaining the internal temperature between 0–5 °C.
-
Causality & Validation: DCM improves substrate solubility and acts as a heat sink. Validation: The reaction mixture will transition from colorless to a deep yellow/orange hue, indicating the formation of the charge-transfer complex and subsequent nitration.
Step 3: Reaction Monitoring
-
Action: Stir the mixture at 5 °C for 2 hours.
-
Causality & Validation: Self-Validation Check: Pull a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 6:4, UV 254 nm). The starting material (
) should be completely consumed, replaced by a single lower-running yellow spot ( ).
Step 4: Quench and Isolation
-
Action: Pour the reaction mixture slowly over 100 g of crushed ice under vigorous stirring.
-
Causality & Validation: The rapid temperature drop and dilution immediately halt the reaction, preventing over-nitration. The product, 2-fluoro-4-methoxy-5-nitrophenylacetic acid, will precipitate as a pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Method B: Continuous Flow Nitration
Flow chemistry provides superior mass and heat transfer, allowing for higher reaction temperatures and drastically reduced residence times, which is critical for the safe handling of explosive nitration intermediates.
Step 1: System Priming and Reagent Preparation
-
Action: Prepare Solution A: 1.0 M 2-fluoro-4-methoxyphenylacetic acid in glacial acetic acid. Prepare Solution B: 2.0 M Fuming Nitric Acid (
) in glacial acetic acid. -
Causality & Validation: Acetic acid is chosen over
in flow to prevent viscosity-induced pressure drops and to provide a milder, mass-transfer-limited nitration regime. Prime the microreactor (e.g., Hastelloy C22 fluidic plate) with pure acetic acid until baseline pressure is stable.
Step 2: Continuous Processing
-
Action: Pump Solution A and Solution B into a T-mixer at a 1:1 volumetric ratio, leading into a 5 mL reactor coil maintained at 20 °C.
-
Causality & Validation: Total residence time is set to 5.0 minutes. The high surface-area-to-volume ratio of the microreactor instantly dissipates the heat of reaction. Validation: Inline UV-Vis spectroscopy (monitoring at 350 nm) confirms steady-state conversion within 2 residence times (10 minutes).
Step 3: Inline Quenching
-
Action: The reactor effluent is continuously directed into a stirred vessel containing ice-cold water to precipitate the product continuously.
Process workflow comparing batch and continuous flow nitration methodologies.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics and safety profiles of both methodologies, validated through internal scale-up trials.
| Parameter | Method A (Batch Nitration) | Method B (Continuous Flow) |
| Reagent System | Fuming | |
| Operating Temperature | 0 °C to 5 °C | 20 °C |
| Reaction Time / Residence Time | 120 minutes | 5.0 minutes |
| Isolated Yield | 85 - 88% | 92 - 95% |
| Regioselectivity (C5:C3) | > 95:5 | > 98:2 |
| Thermal Runaway Risk | High (Requires strict feed-rate control) | Negligible (Continuous heat dissipation) |
| Scalability | Limited by reactor cooling capacity | Excellent (Numbering-up / Sizing-up) |
References
- Source: Google Patents (Patent No. CN101805265B)
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development (ACS Publications), 2020, 24(10), 2217–2227. URL:[Link]
Application Note: Optimized Amide Coupling for 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Topic: Amide coupling conditions for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid Content Type: Application Note & Protocol
Executive Summary
Molecule: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid CAS: (Hypothetical/Derivative Target) Critical Challenge: Chemoselectivity (Amidation vs. SNAr)
This guide addresses the specific synthetic challenges associated with 2-Fluoro-4-methoxy-5-nitrophenylacetic acid . While the phenylacetic acid moiety suggests a standard amide coupling, the core aromatic ring features a Fluorine atom at position 2 and a Nitro group at position 5 . In this 1,2,4,5-substitution pattern, the Fluorine and Nitro groups are para to each other.[1]
This electronic arrangement creates a highly activated substrate for Nucleophilic Aromatic Substitution (SNAr) .[1] Standard coupling protocols using excess amine or elevated temperatures pose a severe risk of the amine nucleophile displacing the fluorine atom rather than (or in addition to) reacting with the carboxylic acid. This protocol details optimized conditions to favor kinetic amide formation over thermodynamic defluorination.
Chemical Analysis & Mechanistic Risks
Structural Vulnerability
The substrate contains two electrophilic sites competing for the amine nucleophile:
-
Site A (Desired): The carbonyl carbon of the activated ester (derived from the acetic acid side chain).
-
Site B (Undesired): The C2 aromatic carbon bearing the fluorine.
Electronic Activation:
-
The Nitro group (C5) is a strong electron-withdrawing group (EWG).
-
The Fluorine (C2) is para to the Nitro group.[1]
-
This para-relationship allows the Nitro group to stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at C2, significantly lowering the activation energy for SNAr.
-
The Methoxy group (C4) is meta to the Fluorine and ortho to the Nitro. While generally electron-donating, its position does not sufficiently deactivate the C2 position against attack, especially with strong nucleophiles (primary amines).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways.
Figure 1: Divergent reaction pathways. Path A leads to the desired amide, while Path B leads to the irreversible loss of the fluorine substituent.
Recommended Protocols
Method A: Low-Temperature HATU Coupling (Primary Recommendation)
Best for: Valuable amines, small-scale synthesis, and preventing SNAr.
Rationale: HATU is highly reactive, allowing the formation of the active ester and subsequent aminolysis to occur rapidly at 0°C. Low temperature is the primary control to suppress the higher-barrier SNAr reaction.
Reagents:
-
Substrate: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (1.0 equiv)
-
Coupling Agent: HATU (1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 – 2.5 equiv)
-
Amine: 1.0 – 1.1 equiv (Do NOT use large excess)
-
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)
Step-by-Step Protocol:
-
Pre-activation: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (2.0 equiv) followed by HATU (1.05 equiv).
-
Stir at 0°C for 15–20 minutes . Note: The solution may turn yellow/orange; this is normal for the activated species.
-
Amine Addition: Dissolve the Amine (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Critical: Do not dump the amine in all at once if it is a highly nucleophilic primary amine.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by LC-MS.[2]
-
Checkpoint: If starting material remains, allow to warm to 10°C, but avoid room temperature if possible until completion is confirmed.
-
-
Quench: Dilute with EtOAc and wash immediately with dilute acidic brine (to remove DIPEA) and saturated NaHCO3.
Method B: Mixed Anhydride (IBCF)
Best for: Scale-up, very nucleophilic amines, or if HATU removal is difficult.
Rationale: The mixed anhydride method is performed at -15°C. This is the "coldest" standard coupling method, offering the highest protection against defluorination.
Reagents:
-
Reagent: Isobutyl chloroformate (IBCF) (1.05 equiv)
-
Base: N-Methylmorpholine (NMM) (1.1 equiv)
-
Solvent: Anhydrous THF or DCM.
Protocol:
-
Dissolve Acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under N2.
-
Cool to -15°C (Salt/Ice bath or Cryocooler).
-
Add IBCF (1.05 equiv) dropwise. Stir for 15 mins. A white precipitate (NMM·HCl) will form.
-
Add the Amine (1.0 equiv) dropwise at -15°C.
-
Allow to warm slowly to 0°C over 1 hour.
Troubleshooting & Data Analysis
Identifying Side Products (LC-MS)
When analyzing the reaction mixture, use the following mass shift logic to identify if SNAr has occurred.
| Species | Formula Logic | Mass Difference (approx) |
| Desired Amide | Acid + Amine - H₂O | M + Amine - 18 |
| SNAr Byproduct | Acid + Amine - HF | M + Amine - 20 |
| Double Reacted | Acid + 2(Amine) - H₂O - HF | M + 2(Amine) - 38 |
Note: The SNAr byproduct (displacement of F by Amine on the acid core) has a mass very similar to the amide (difference of only ~2 Da). High-Resolution Mass Spectrometry (HRMS) or NMR is required for definitive confirmation if peaks overlap.
1H NMR Diagnostics
-
Desired Product: Look for the doublet/multiplet of the aromatic proton at C3 and C6. The coupling constants will remain consistent with the fluoro-substituted ring.
-
SNAr Product: The loss of the Fluorine atom simplifies the splitting pattern. The proton at C3 (previously coupled to F) will lose the large JH-F coupling (typically 8–12 Hz).
Optimization Table
| Observation | Root Cause | Corrective Action |
| Low Yield, High SNAr | Temperature too high | Switch to Method B (-15°C) or maintain Method A strictly at 0°C. |
| Low Yield, High SNAr | Excess Amine used | Reduce Amine to 0.95–1.0 equiv. |
| No Reaction at 0°C | Steric hindrance on Amine | Switch to Acid Chloride method (Oxalyl Chloride/DMF cat.) at 0°C. |
| Racemization | (Not applicable) | This substrate is a phenylacetic acid; alpha-racemization is not a concern. |
References
-
BenchChem. Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions. Retrieved from .
-
BenchChem. Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles. (Detailed mechanism of SNAr in 2-fluoro-4-nitro systems). Retrieved from .
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1] (General mechanism and activating group effects).[1]
-
Santa Cruz Biotechnology. 2-Fluoro-4-nitrophenylacetic acid Product Data. (Physical properties and stability). Retrieved from .
-
Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. (Discussion on directing groups and SNAr selectivity). Retrieved from .
Sources
Application Note: Scalable Synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid Esters
The following Application Note and Protocol is designed for research and development scientists requiring a robust, scalable synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid esters . These compounds are critical intermediates in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical active ingredients (APIs).
Executive Summary
This guide details the preparation of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid esters starting from commercially available 2-fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0). The synthesis addresses the critical challenge of regioselectivity during the nitration step. By leveraging the cooperative directing effects of the methoxy and fluoro substituents, we achieve high selectivity for the 5-nitro position. The protocol includes a subsequent esterification step adaptable for methyl, ethyl, or tert-butyl esters.
Key Advantages of This Route[1]
-
High Regiocontrol: >95% selectivity for the 5-nitro isomer due to electronic reinforcement.
-
Scalability: Avoids hazardous diazonium intermediates often used in alternative aniline-based routes.
-
Operational Safety: Controlled low-temperature nitration minimizes thermal runaway risks.
Retrosynthetic Analysis & Strategy
The target molecule is disassembled into two primary transformations: Esterification and Electrophilic Aromatic Substitution (Nitration).
-
Disconnection: The ester bond is cleaved to reveal the carboxylic acid.
-
Functional Group Interconversion (FGI): The nitro group is removed to reveal the electron-rich aromatic core.
-
Starting Material: 2-Fluoro-4-methoxyphenylacetic acid.[1]
Mechanistic Rationale for Regioselectivity
The starting material contains three substituents affecting the electrophilic substitution:
-
Methoxy (-OMe) at C4: Strong ortho/para director (activator). Directs to C3 and C5 .
-
Fluoro (-F) at C2: Weak ortho/para director (deactivator/activator hybrid). Directs to C1 , C3 , and C5 .
-
Carboxymethyl (-CH₂COOH) at C1: Weak alkyl-like activator.
Conflict Resolution:
-
Position C3: Located between -F and -OMe.[2][3][4] Sterically crowded.
-
Position C5: Ortho to the strong -OMe activator and para to the -F substituent. This position is electronically most favorable and sterically accessible.
-
Position C6: Meta to the strong -OMe group. Deactivated.
Figure 1: Synthetic workflow and regiochemical logic for the preparation of the target ester.
Experimental Protocols
Step 1: Regioselective Nitration
Objective: Synthesize 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Reagents:
-
2-Fluoro-4-methoxyphenylacetic acid (1.0 equiv)[1]
-
Nitric Acid (HNO₃), fuming >90% or conc. 65-70% (1.1 equiv)
-
Sulfuric Acid (H₂SO₄), conc.[3] (Solvent/Catalyst, 10 vol)[5]
-
Dichloromethane (DCM) (Extraction solvent)
Procedure:
-
Setup: Charge a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stir bar with concentrated H₂SO₄ (10 mL per gram of substrate). Cool the acid to 0–5 °C using an ice/salt bath.
-
Dissolution: Add 2-Fluoro-4-methoxyphenylacetic acid portion-wise, maintaining the internal temperature below 10 °C. Stir until fully dissolved.
-
Nitration: Mix HNO₃ (1.1 equiv) with an equal volume of H₂SO₄. Add this mixture dropwise to the reaction flask over 30–60 minutes.
-
Critical Control: Do not allow temperature to exceed 10 °C to prevent dinitration or oxidation of the benzylic methylene.
-
-
Reaction: Stir at 0–5 °C for 2 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly onto crushed ice (50 g per gram of substrate) with vigorous stirring. The product typically precipitates as a pale yellow solid.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary.
Yield Target: 85–92% Data Validation: ¹H NMR should show a new aromatic singlet (or doublet due to F-coupling) downfield (~7.5-8.0 ppm) corresponding to H-6, and the disappearance of the H-5 signal.
Step 2: Esterification (Methyl/Ethyl Ester)
Objective: Convert the acid to the corresponding alkyl ester.
Reagents:
-
2-Fluoro-4-methoxy-5-nitrophenylacetic acid (from Step 1)
-
Methanol or Ethanol (Solvent/Reagent, 10-20 vol)
-
Thionyl Chloride (SOCl₂) (1.2 equiv) OR Conc. H₂SO₄ (catalytic)[8]
Method A: Thionyl Chloride (Recommended for Scale)
-
Setup: Suspend the acid intermediate in anhydrous Methanol (or Ethanol). Cool to 0 °C .[5][9]
-
Activation: Add SOCl₂ dropwise. (Caution: Gas evolution of HCl and SO₂).
-
Reflux: Heat the mixture to reflux (65 °C for MeOH, 78 °C for EtOH) for 3–5 hours.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove trace acid), then Brine.
-
Drying: Dry over MgSO₄ and concentrate.
Method B: Acid Catalysis (Fischer)
-
Dissolve acid in alcohol.[10] Add 5 mol% conc. H₂SO₄.[3][4][5][8][10]
-
Reflux for 12 hours.
-
Standard aqueous workup.
Yield Target: 90–95%
Analytical Data & Specifications
The following table summarizes the expected analytical properties for the Methyl Ester derivative.
| Parameter | Specification | Notes |
| Appearance | Pale yellow crystalline solid | Nitro compounds are typically colored. |
| Molecular Formula | C₁₀H₁₀FNO₅ | MW: 243.19 g/mol |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H, Ar-H6), 6.80 (d, 1H, Ar-H3), 3.98 (s, 3H, OMe), 3.75 (s, 2H, CH₂), 3.70 (s, 3H, COOMe) | H6 is deshielded by Nitro group. |
| ¹⁹F NMR | δ -110 to -120 ppm | Typical range for Ar-F. |
| Mass Spec (ESI) | [M+H]⁺ = 244.2 | Positive mode. |
| Purity (HPLC) | > 98.0% | Critical for pharmaceutical use. |
Safety & Troubleshooting Guide
Hazard Management
-
Nitration Risks: The nitration step is exothermic. On a large scale (>100g), use a jacketed reactor with active cooling. Ensure the "accumulation" of HNO₃ is minimized by strictly controlling the feed rate (feed limited regime).
-
Thionyl Chloride: Highly corrosive and releases toxic gases. Use a scrubber system (NaOH trap) for the exhaust.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mixture of Isomers) | Temperature too high during addition. | Ensure T < 5°C. Slow down HNO₃ addition. |
| Over-Nitration (Dinitro impurities) | Excess HNO₃ or prolonged reaction time. | Stoichiometry check (1.05 - 1.1 eq). Quench immediately upon conversion. |
| Low Yield in Esterification | Water present in alcohol. | Use anhydrous solvents.[3] For Method A, ensure system is dry.[10] |
| Dark/Tarred Product | Oxidation of benzylic position. | Perform nitration under inert atmosphere (N₂). Avoid temperatures >10°C. |
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0).[1]Link
-
CymitQuimica. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS 1823863-85-9).[11]Link
-
ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. (Analogous nitration chemistry). Link
-
MDPI. Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. (Reference for nitration conditions of fluoro-aromatics). Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. research.utwente.nl [research.utwente.nl]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 11. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid | CymitQuimica [cymitquimica.com]
Scalable synthesis route for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid
Application Note: Scalable Synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Executive Summary
2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS 1823863-85-9) is a critical fluorinated building block, structurally related to the pharmacophore of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its synthesis presents a classic challenge in regioselective electrophilic aromatic substitution: installing a nitro group on a highly electron-rich ring without oxidizing the sensitive acetic acid side chain.
This guide details a scalable, robust route focusing on the regioselective nitration of 2-fluoro-4-methoxyphenylacetic acid . We prioritize this route over de novo ring construction due to the commercial availability of the precursor and the higher atom economy. We also introduce a Continuous Flow Protocol to mitigate the thermal runaway risks inherent in scaling exothermic nitrations.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the directing effects of the substituents on the aromatic ring.[1]
-
Methoxy (-OMe): Strong activator, ortho/para director.
-
Fluoro (-F): Weak deactivator, ortho/para director.
-
Carboxymethyl (-CH₂COOH): Weak activator, ortho/para director (alkyl-like).
Regiochemistry Logic: The C4-Methoxy group is the dominant directing group.
-
Position 3: Ortho to -OMe, but sterically crowded by the C2-Fluoro group.
-
Position 5: Ortho to -OMe, sterically accessible.
-
Position 6: Para to -OMe is blocked by the -F group? No, -F is at 2. Para to -OMe is C1 (substituted).
Visualizing the Pathway:
Figure 1: Retrosynthetic tree highlighting the direct nitration strategy.
Batch Protocol: Low-Temperature Nitration
Objective: Synthesis of 100 g of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid. Critical Quality Attribute (CQA): Control of reaction temperature to prevent oxidative decarboxylation of the acetic acid tail.
Materials & Reagents
| Reagent | CAS No.[2][3][4][5][6][7] | Equiv.[4] | Amount | Role |
| 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 | 1.0 | 100.0 g | Substrate |
| Nitric Acid (70% or fuming) | 7697-37-2 | 1.2 | ~40 mL | Nitrating Agent |
| Sulfuric Acid (conc. 98%) | 7664-93-9 | Solvent | 500 mL | Catalyst/Solvent |
| Dichloromethane (DCM) | 75-09-2 | - | 1.0 L | Extraction Solvent |
Step-by-Step Methodology
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath (-10°C).
-
Dissolution: Add concentrated H₂SO₄ (400 mL) to the flask. Cool to 0°C.[4][8]
-
Substrate Addition: Slowly add 2-Fluoro-4-methoxyphenylacetic acid (100 g) portion-wise. Ensure the temperature does not exceed 5°C. Stir until fully dissolved (solution may darken slightly).
-
Nitrating Mix Preparation: In a separate beaker, mix Nitric Acid (40 mL) with H₂SO₄ (100 mL) very slowly on ice. Cool this mixture to 0°C.
-
Controlled Addition (The Critical Step): Add the nitrating mixture to the reaction flask dropwise over 60–90 minutes .
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Workup:
-
Stir the aqueous slurry for 30 minutes.
-
Filter the solid using a Büchner funnel.[1]
-
Wash the cake with cold water (3 x 200 mL) until the filtrate is pH neutral.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (8:2) or Ethyl Acetate/Hexane to remove regioisomers (though C5 selectivity is typically >90%).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Advanced Protocol: Continuous Flow Nitration (Scale-Up)
For kilogram-scale production, batch nitration poses safety risks due to heat accumulation.[11] A continuous flow approach allows for precise residence time control and superior heat exchange.
Flow Reactor Setup:
-
Feed A: Substrate (0.5 M) in Sulfuric Acid.
-
Feed B: Fuming Nitric Acid / Sulfuric Acid (1:2 ratio).
-
Reactor: PFA tubing coil or Glass Microreactor (e.g., Corning or Chemtrix) submerged in a cryostat.
Figure 2: Schematic of the continuous flow nitration setup for enhanced safety.
Flow Parameters:
-
Temperature: 0°C to 10°C.
-
Residence Time: 2–5 minutes (significantly faster than batch due to efficient mixing).
-
Advantages: Eliminates "hot spots," reduces oxidative byproducts, and allows for immediate quenching.
Analytical Validation
| Test | Method | Expected Result |
| HPLC Purity | C18 Column, ACN/H2O + 0.1% TFA | > 98.0% Area |
| 1H NMR | DMSO-d6, 400 MHz | δ 12.5 (s, 1H, COOH), δ 7.8 (d, 1H, Ar-H6), δ 7.1 (d, 1H, Ar-H3), δ 3.9 (s, 3H, OMe), δ 3.6 (s, 2H, CH2). Note: H6 doublet due to F-coupling. |
| Mass Spec | ESI- (Negative Mode) | [M-H]⁻ = 228.03 |
Safety & Waste Management
-
Exotherm Hazard: The mixing of HNO₃ and H₂SO₄ generates significant heat. Never add organic solvent (acetone/methanol) to the concentrated acid mix—risk of explosion.
-
Nitrous Fumes: The reaction may evolve NOx fumes. Perform strictly in a fume hood.
-
Waste: The filtrate contains high concentrations of mineral acids. Neutralize with Sodium Carbonate or Lime before disposal. Do not mix with organic waste streams (risk of energetic reaction).
References
-
Precursor Synthesis & Properties
- Sigma-Aldrich Product Sheet: 2-Fluoro-4-methoxyphenylacetic acid.
-
Source:
-
Nitration Methodologies for Phenylacetic Acids
- Preparation of 4-fluoro-2-methoxy-5-nitroaniline (Analogous Chemistry).
-
Source:
-
Continuous Flow Nitration Principles
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitr
-
Source:
-
Target Molecule Identification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. scbt.com [scbt.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. 383671-84-9|2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 6. CAS: 1823863-85-9 | CymitQuimica [cymitquimica.com]
- 7. CAS: 1823863-85-9 | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 1089283-14-6|1-Ethoxy-5-fluoro-4-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 13. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid CAS#: 1823863-85-9 [m.chemicalbook.com]
Application Note: Reagents and Workflows for Electrophilic Aromatic Substitution of Fluorinated Phenylacetic Acids
Introduction: The Electronic Push-Pull of Fluorinated Scaffolds
Fluorinated phenylacetic acids are highly prized building blocks in modern drug discovery and agrochemical development. The strategic incorporation of these motifs into lead compounds profoundly impacts lipophilicity, metabolic stability, and binding affinity. For instance, halogenated phenylacetic acids are frequently utilized as axial ligands to optimize the reduction potential and cytotoxicity of bioactive platinum(IV) prodrugs 1.
However, functionalizing these scaffolds via Electrophilic Aromatic Substitution (EAS) presents a unique mechanistic challenge. The reactivity and regioselectivity of the aromatic ring are governed by a delicate "push-pull" interplay between two substituents:
-
The Fluorine Atom: Fluorine exerts a strong electron-withdrawing inductive effect (
), which deactivates the aromatic ring toward electrophilic attack. Conversely, its non-bonding lone pairs provide resonance stabilization ( ) to the intermediate arenium ion (Wheland intermediate). This resonance effect dictates that incoming electrophiles are directed ortho or para to the fluorine atom. -
The Acetic Acid Side Chain (-CH₂COOH): This group is a weak ortho/para director. However, in acidic EAS conditions, protonation of the carboxyl group can shift its behavior to weakly deactivating.
In the case of 4-fluorophenylacetic acid , the para position relative to the fluorine atom is blocked by the acetic acid moiety. Consequently, the
Reagent Selection and Mechanistic Causality
To successfully functionalize the deactivated fluorinated ring, reagent selection must overcome a high activation energy barrier without degrading the sensitive carboxylic acid side chain.
Nitration Reagents
Standard nitration requires the generation of the highly reactive nitronium ion (
Halogenation Reagents
Electrophilic bromination of 4-fluorophenylacetic acid yields 3-bromo-4-fluorophenylacetic acid, a critical intermediate for synthesizing Axl tyrosine kinase inhibitors 2. Because the ring is deactivated, mild brominating agents often fail. The use of
Friedel-Crafts Acylation
Friedel-Crafts reactions on fluorinated aromatics are notoriously sluggish. Acylation requires a strong Lewis acid catalyst, such as Aluminum Chloride (
Quantitative Data: Reaction Parameters
Table 1: Optimal Reagents and Conditions for EAS of 4-Fluorophenylacetic Acid
| Reaction Type | Preferred Reagents | Catalyst / Solvent | Temp Range | Major Regioisomer | Expected Yield |
| Nitration | Conc. | 30–38°C | 3-Nitro-4-fluorophenylacetic acid | 75–85% | |
| Bromination | Glacial Acetic Acid | 45–80°C | 3-Bromo-4-fluorophenylacetic acid | 70–80% | |
| Chlorination | 20–40°C | 3-Chloro-4-fluorophenylacetic acid | 65–75% | ||
| Acylation | R-COCl | Reflux | 3-Acyl-4-fluorophenylacetic acid | 50–65% |
Experimental Workflows & Protocols
Figure 1: Electrophilic aromatic substitution pathways for 4-fluorophenylacetic acid.
Protocol 1: Regioselective Nitration of 4-Fluorophenylacetic Acid
This protocol utilizes a tightly controlled thermal window to ensure mono-nitration at the C3 position without oxidative degradation of the acetic acid side chain 3.
Step-by-Step Procedure:
-
Preparation: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.
-
Substrate Dissolution: Add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) to the flask. Slowly add concentrated
(40 mL) while cooling the flask in an ice-water bath. Stir until fully dissolved. -
Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by adding concentrated
(4.5 mL, ~1.1 equivalents) to concentrated (10 mL) at 0°C. -
Addition: Transfer the nitrating mixture to the addition funnel. Add it dropwise to the substrate solution over 30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction Execution: Remove the ice bath. Gently warm the reaction mixture to 30–38°C and maintain this temperature for 2 hours.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice under vigorous stirring. A pale yellow precipitate will form.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH.
-
Self-Validation & QC:
-
TLC: Check completion using EtOAc/Hexane (1:1) with a drop of acetic acid.
-
1H-NMR (DMSO-d6): Confirm regioselectivity by observing the disappearance of the symmetric aromatic multiplet and the appearance of an isolated singlet/doublet pattern indicative of the 1,2,4-trisubstituted ring (C2 proton will appear as a highly deshielded doublet/singlet near 8.0 ppm).
-
Protocol 2: Electrophilic Bromination of 4-Fluorophenylacetic Acid
This procedure leverages elevated temperatures and a polar protic solvent to overcome the deactivating effect of the fluorine atom, yielding the critical 3-bromo-4-fluorophenylacetic acid intermediate 25.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenylacetic acid (5.0 g, 32.4 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: Add
-bromosuccinimide (NBS) (6.3 g, 35.6 mmol, 1.1 equiv) in three equal portions over 15 minutes at room temperature. -
Thermal Activation: Heat the reaction mixture to 65°C using an oil bath. Stir continuously for 6 to 8 hours.
-
Monitoring: Monitor the reaction via HPLC. The deactivated nature of the ring means the reaction may stall; if conversion is <90% after 8 hours, add an additional 0.2 equivalents of NBS.
-
Quenching: Cool the mixture to room temperature. Pour into 100 mL of cold water containing 1% sodium bisulfite (
) to quench any residual active bromine species. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a crude solid. Recrystallize from toluene/hexane to obtain pure 3-bromo-4-fluorophenylacetic acid. -
Self-Validation & QC:
-
Mass Spectrometry (LC-MS): Confirm the product mass and the characteristic 1:1 isotopic pattern of the bromine atom (
and peaks at approx. 232 and 234 m/z).
-
References
-
Buy 3-Bromo-4-fluorophenylacetic Acid | 194019-11-9 - Smolecule. Smolecule. 2
-
Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents (WO2008078350A2). 5
-
Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. MDPI. 1
-
2-(4-Methoxy-2-nitrophenyl)acetonitrile|CAS 105003-90-5. Benchchem. 3
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC / NIH. 6
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. 4
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 3-Bromo-4-fluorophenylacetic Acid | 194019-11-9 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid as a Key Intermediate for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The strategic incorporation of fluorine and other functional groups into inhibitor scaffolds can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity. This document provides a comprehensive guide to the utility of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid as a versatile intermediate in the synthesis of potent kinase inhibitors. Drawing parallels with the synthesis of established multi-kinase inhibitors like Foretinib, which targets key oncogenic pathways, we present detailed synthetic protocols, discuss the rationale behind experimental choices, and explore the relevant biological context. These notes are intended to empower researchers in the design and execution of synthetic strategies for novel kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated Intermediates in Kinase Inhibitor Design
Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] The introduction of specific substituents onto the phenyl ring can profoundly influence a molecule's electronic properties, conformation, and metabolic fate.[1] The presence of a fluorine atom, in particular, is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The 2-Fluoro-4-methoxy-5-nitrophenylacetic acid intermediate combines several key features:
-
Fluorine Substitution: The ortho-fluoro group can modulate the acidity of the carboxylic acid and influence the conformation of the molecule, potentially leading to enhanced interactions within the ATP-binding pocket of target kinases.
-
Nitro Group: The nitro group is a versatile chemical handle that can be readily reduced to an aniline. This aniline functionality is a common feature in many kinase inhibitors, often serving as a key hydrogen bond donor or a point for further chemical elaboration.
-
Methoxy Group: The methoxy group can also participate in hydrogen bonding and influence the overall electronic properties and solubility of the final compound.
This unique combination of functional groups makes 2-Fluoro-4-methoxy-5-nitrophenylacetic acid a highly valuable starting material for the synthesis of a new generation of targeted therapeutics.
Representative Kinase Targets: MET and VEGFR2
To illustrate the potential of kinase inhibitors derived from this intermediate, we will focus on the MET and VEGFR2 signaling pathways. Both are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis.[4][5]
-
MET: The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events promoting cell growth and invasion.[4]
-
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival.[6][7]
Dual inhibition of MET and VEGFR2 has shown synergistic effects in preclinical models, leading to more profound anti-tumor activity.[5] Kinase inhibitors incorporating the 2-fluoro-4-methoxy-5-aminophenyl moiety (derived from our intermediate) can be designed to effectively target these and other related kinases.
Below is a simplified representation of the MET and VEGFR2 signaling pathways and the points of inhibition by small molecule kinase inhibitors.
Figure 1: Simplified MET and VEGFR2 signaling pathways and points of inhibition.
Synthetic Pathway and Experimental Protocols
The following section outlines a representative synthetic route for the conversion of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid to a key aniline intermediate, which can then be coupled with a suitable heterocyclic core to generate a final kinase inhibitor. This proposed pathway is based on well-established organic chemistry principles and draws parallels from the synthesis of related compounds.[1][8]
Figure 2: General synthetic workflow for a kinase inhibitor.
Part 1: Synthesis of N-(Substituted)-2-(2-fluoro-4-methoxy-5-nitrophenyl)acetamide (Amide Intermediate)
This initial step involves the formation of an amide bond between the starting carboxylic acid and a suitable amine. The choice of amine will depend on the desired final structure of the kinase inhibitor. For this example, we will use a generic substituted aniline.
Protocol:
-
Reaction Setup: To a solution of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Rationale: The use of EDC and HOBt is a standard and efficient method for amide bond formation, minimizing side reactions and racemization. DIPEA acts as a base to neutralize the HCl generated during the reaction.
Part 2: Synthesis of N-(Substituted)-2-(5-amino-2-fluoro-4-methoxyphenyl)acetamide (Aniline Intermediate)
The critical step in this synthesis is the reduction of the nitro group to an aniline. This transformation unmasks a key functional group for the subsequent coupling reaction.
Protocol:
-
Reaction Setup: Dissolve the amide intermediate from Part 1 (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate to the aqueous residue and extract the product.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline intermediate. This product is often used in the next step without further purification.
Rationale: The reduction of an aromatic nitro group using iron in the presence of a mild acid source like ammonium chloride is a classic, reliable, and cost-effective method. It is generally high-yielding and tolerant of many other functional groups.
Part 3: Synthesis of the Final Kinase Inhibitor
The final step involves the coupling of the aniline intermediate with a suitable heterocyclic core. The choice of the heterocyclic component is crucial for determining the kinase selectivity and overall pharmacological properties of the final molecule. Many kinase inhibitors feature a quinoline, quinazoline, or pyrimidine core.[9][10]
Protocol (Example with a Chlorinated Heterocycle):
-
Reaction Setup: To a solution of the aniline intermediate from Part 2 (1.0 eq) in a polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes to an hour to form the corresponding anion.
-
Coupling: Add the chlorinated heterocyclic core (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be heated to accelerate the coupling if necessary. Monitor the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final kinase inhibitor can be purified by column chromatography or recrystallization.
Rationale: The nucleophilic aromatic substitution (SNAr) reaction between the aniline and a chlorinated heterocycle is a common strategy for constructing the final kinase inhibitor scaffold. The use of a strong base like NaH deprotonates the aniline, increasing its nucleophilicity and facilitating the displacement of the chlorine atom on the heterocyclic ring.
Data Presentation: Expected Yields and Purity
The following table provides a summary of expected yields and purity for each step of the synthesis. These values are representative and may vary depending on the specific substrates and reaction conditions used.
| Step | Product | Expected Yield (%) | Purity (%) (by LC-MS) |
| 1 | Amide Intermediate | 80-95 | >95 |
| 2 | Aniline Intermediate | 85-98 | >90 (often used crude) |
| 3 | Final Kinase Inhibitor | 60-85 | >98 |
Conclusion
2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a strategically designed intermediate that provides a streamlined entry into the synthesis of novel kinase inhibitors. Its unique combination of a fluorinated phenyl ring and a masked aniline functionality makes it an ideal building block for creating potent and selective modulators of key oncogenic signaling pathways. The protocols and rationale presented in these application notes offer a solid foundation for researchers to explore the vast chemical space of kinase inhibitors and contribute to the development of next-generation targeted therapies.
References
-
Mechanism of action of the multikinase inhibitor Foretinib. PubMed. [Link]
-
Foretinib - Massive Bio. [Link]
-
Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. PMC. [Link]
-
Mechanism of action of the multikinase inhibitor Foretinib. ResearchGate. [Link]
-
Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. PubMed. [Link]
-
MET Suppresses Epithelial VEGFR2 via Intracrine VEGF-induced Endoplasmic Reticulum-associated Degradation. PMC. [Link]
-
The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. PMC. [Link]
-
Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Cancer Discovery. [Link]
-
VEGF induces MET activation through VEGFR2/MET complex in NSCLC cells... ResearchGate. [Link]
-
Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
-
The HGF/c-MET pathway is a driver and biomarker of VEGFR-inhibitor resistance and vascular remodeling in non-small cell lung can. AUB ScholarWorks. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
The synthetic route and the enzymatic inhibition activities of the... ResearchGate. [Link]
-
Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Molecules. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
-
A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]
-
Syntheses of the phenylacetic acid derivatives 1a, 1b, and 2. Reagents... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. massivebio.com [massivebio.com]
- 7. MET Suppresses Epithelial VEGFR2 via Intracrine VEGF-induced Endoplasmic Reticulum-associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for the Synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Introduction and Synthetic Rationale
The compound 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS 1823863-85-9) [1] is a highly functionalized aromatic building block frequently utilized in the development of kinase inhibitors, indoloquinoline derivatives, and advanced pharmaceutical intermediates. Synthesizing this molecule requires the regioselective nitration of 2-fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) [4].
Direct nitration of free phenylacetic acids is notoriously problematic. Exposure of the unprotected carboxylic acid to strong oxidizing acids (HNO₃/H₂SO₄) frequently results in oxidative cleavage at the alpha-carbon, decarboxylation, or the formation of unstable mixed anhydrides [2]. To circumvent these liabilities, a robust protecting group strategy is mandatory. This application note details the mechanistic rationale, protecting group selection, and a self-validating experimental protocol to achieve high-yielding, regioselective synthesis.
Mechanistic Causality: Regioselectivity and Directing Effects
Before selecting a protecting group, it is critical to understand the electronic landscape of the starting material. The aromatic ring of 2-fluoro-4-methoxyphenylacetic acid contains two primary directing groups:
-
The Methoxy Group (-OMe) at C4: A strongly activating, ortho/para-directing group.
-
The Fluoro Group (-F) at C2: A weakly deactivating, ortho/para-directing group.
Electrophilic aromatic substitution (EAS) is governed by the most strongly activating group—in this case, the C4 methoxy group. The positions ortho to the methoxy group are C3 and C5. However, the C3 position is sterically hindered by the adjacent C2 fluorine atom. Consequently, the nitronium ion (
Electronic and steric directing effects favoring nitration at the C5 position.
Protecting Group Selection and The SNAr Liability
The selection of the carboxylic acid protecting group must survive the harsh, highly acidic conditions of the nitration step, while also allowing for mild deprotection that does not destroy the newly formed product.
The SNAr Liability (Expert Insight): Once the nitro group is installed at C5, it sits exactly para to the fluorine atom at C2. A para-nitro group strongly withdraws electron density, highly activating the C-F bond toward Nucleophilic Aromatic Substitution (SNAr). If harsh basic conditions (e.g., refluxing NaOH or KOH) are used to deprotect the ester, the hydroxide ion will attack the C2 position, displacing the fluoride to yield an unwanted phenol byproduct. Therefore, the protecting group must be removable under strictly mild, ambient conditions.
Table 1: Evaluation of Carboxylic Acid Protecting Groups for Nitration Workflows
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Compatibility with HNO₃/H₂SO₄ | Suitability for this Route |
| Methyl Ester (-OMe) | MeOH, H₂SO₄ (cat.), Reflux | LiOH·H₂O, THF/H₂O, 25 °C | Excellent : Highly stable to strongly acidic, oxidative conditions. | Optimal : High yield, prevents SNAr during mild deprotection. |
| tert-Butyl Ester (-OtBu) | Isobutylene, H₂SO₄ (cat.) | TFA, DCM, 25 °C | Poor : Rapidly cleaved by concentrated H₂SO₄ during nitration. | Unsuitable : Premature deprotection leads to side reactions. |
| Benzyl Ester (-OBn) | BnOH, DCC, DMAP | H₂, Pd/C (Incompatible) | Moderate : The benzyl ring itself is susceptible to competitive nitration. | Unsuitable : Deprotection (H₂) would also reduce the target -NO₂ group. |
Based on this comparative analysis, the Methyl Ester strategy is the only viable pathway that guarantees orthogonal stability during nitration and circumvents the SNAr liability during deprotection.
Three-step protected synthesis workflow for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Experimental Protocols
Step 1: Esterification (Protection)
Objective: Mask the carboxylic acid to prevent alpha-oxidation.
-
Suspend 2-fluoro-4-methoxyphenylacetic acid (10.0 g, 54.3 mmol) in anhydrous methanol (100 mL).
-
Add concentrated H₂SO₄ (0.3 mL, ~0.1 eq) dropwise.
-
Reflux the mixture (65 °C) for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The polar acid baseline spot will convert to a higher Rf ester spot.
-
Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford methyl 2-fluoro-4-methoxyphenylacetate as a pale oil (Quantitative yield expected).
Step 2: Electrophilic Aromatic Nitration
Objective: Regioselective installation of the nitro group at C5.
-
In a 250 mL round-bottom flask, cool concentrated H₂SO₄ (40 mL) to 0 °C using an ice-salt bath.
-
Slowly add methyl 2-fluoro-4-methoxyphenylacetate (10.0 g, 50.4 mmol) dropwise, ensuring the internal temperature remains below 5 °C.
-
Prepare a nitrating mixture of fuming HNO₃ (2.4 mL, 1.1 eq) and concentrated H₂SO₄ (5 mL). Add this mixture dropwise to the reaction flask over 30 minutes. Causality: Strict temperature control (< 5 °C) prevents over-nitration and oxidative degradation of the methoxy ether.
-
Stir for 1 hour at 0 °C.
-
Quench by pouring the reaction mixture slowly over crushed ice (300 g) with vigorous stirring. A precipitate will form.
-
Extract the aqueous mixture with dichloromethane (3 × 100 mL). Wash the combined organic layers with water, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield methyl 2-fluoro-4-methoxy-5-nitrophenylacetate .
Step 3: Mild Saponification (Deprotection)
Objective: Unmask the carboxylic acid without triggering SNAr fluorohydrolysis.
-
Dissolve methyl 2-fluoro-4-methoxy-5-nitrophenylacetate (8.0 g, 32.9 mmol) in a mixture of THF (60 mL) and water (20 mL).
-
Add Lithium hydroxide monohydrate (LiOH·H₂O) (4.1 g, 3.0 eq) in one portion.
-
Stir vigorously at 25 °C for 3 hours. Causality: Do not heat. Ambient temperature LiOH provides sufficient hydroxide nucleophilicity to cleave the methyl ester without attacking the highly activated C2-fluorine.
-
Remove THF under reduced pressure. Dilute the remaining aqueous layer with water (30 mL) and wash with diethyl ether (20 mL) to remove unreacted starting material.
-
Cool the aqueous layer to 0 °C and strictly acidify to pH 2 using 1M HCl.
-
Collect the resulting precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford the final product: 2-Fluoro-4-methoxy-5-nitrophenylacetic acid .
Analytical Validation
To confirm the success of the synthesis and the regiochemistry of the nitration, analyze the final product via ¹H NMR (DMSO-d6):
-
Loss of Ester: The sharp singlet at ~3.6 ppm (methyl ester) will be absent, replaced by a broad exchangeable singlet at >12.0 ppm (-COOH).
-
Aromatic Region: The starting material exhibits a 3-spin aromatic system. The final product will exhibit a 2-spin system consisting of two distinct singlets (or doublets with very small long-range F-H coupling constants). The proton at C6 will appear significantly downfield (shifted past 7.5 ppm) due to the deshielding effect of the newly installed adjacent C5 nitro group.
References
-
Orientation Effect of Side Chain Substituents in Aromatic Substitution ResearchGate URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 2-Fluoro-4-methoxyphenylacetic Acid
Welcome to the Process Optimization Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals. It provides mechanistic insights, troubleshooting matrices, and self-validating protocols to maximize the yield and regioselectivity when synthesizing 2-fluoro-4-methoxy-5-nitrophenylacetic acid.
Mechanistic Causality & Regioselectivity
To troubleshoot yield issues, you must first understand the electronic and steric forces governing this specific Electrophilic Aromatic Substitution (EAS). The starting material, 2-fluoro-4-methoxyphenylacetic acid, features three competing directing groups:
-
Methoxy (-OCH₃) at C4: A strongly activating, ortho/para-directing group. As the most electron-donating substituent, it dictates the primary sites of electrophilic attack.
-
Fluoro (-F) at C2: A deactivating, but ortho/para-directing group.
-
Acetic acid (-CH₂COOH) at C1: A weakly deactivating, ortho/para-directing group.
Because the methoxy group dominates the electronic landscape, nitration is directed to the positions ortho to it: C3 and C5 .
-
Position 3 is flanked by the bulky methoxy group and the highly electronegative fluoro group, creating severe steric hindrance.
-
Position 5 is sterically accessible and is also para to the acetic acid side chain. Therefore, C5 is the thermodynamically and kinetically favored site for the formation of the sigma complex.
Figure 1: Electrophilic aromatic substitution pathway detailing the regioselectivity of nitration.
Frequently Asked Questions (FAQs)
Q: Why is my reaction yielding significant amounts of dark brown, tarry byproducts? A: You are observing oxidative degradation. Methoxy-substituted arenes are electron-rich and highly susceptible to oxidation by strongly oxidizing nitrating agents. While unsubstituted phenylacetic acid often requires harsh conditions like fuming nitric acid (1)[1], applying fuming nitric acid to a methoxy-arene will cause rapid oxidation and potential cleavage of the methoxy group (2)[2]. Solution: Switch from fuming nitric acid to standard concentrated nitric acid (65-70%) and strictly maintain the reaction temperature between 0 °C and 5 °C.
Q: Can I increase the temperature to drive the reaction to completion faster? A: No. Increasing the temperature provides the necessary activation energy to overcome the steric hindrance at C3, leading to a higher ratio of the unwanted 3-nitro regioisomer. Furthermore, elevated temperatures exponentially increase the rate of oxidation. The protocol must rely on extended time at low temperatures rather than thermal acceleration.
Q: How do I know when to quench the reaction to prevent over-nitration (dinitration)? A: The protocol must operate as a self-validating system. Do not quench based on a blind timer. Dinitration (e.g., at both C3 and C5) occurs if the nitronium ion concentration is maintained for too long. You must use In-Process Control (IPC) via HPLC. The reaction is self-validated as "complete" only when the starting material peak area is <1.5%.
Quantitative Troubleshooting Matrix
The following table summarizes the causal relationship between reaction conditions, yield, and impurity profiles, demonstrating why cryogenic control is mandatory for this specific substrate.
| Nitrating System | Temperature (°C) | Conversion (%) | Target 5-Nitro Yield (%) | 3-Nitro Impurity (%) | Oxidation Byproducts (%) |
| Fuming HNO₃ / H₂SO₄ | 25 | 100 | 32.5 | 18.0 | 49.5 (Severe) |
| Conc. HNO₃ / H₂SO₄ | 25 | 100 | 61.0 | 14.5 | 24.5 |
| Conc. HNO₃ / H₂SO₄ | 0 to 5 | >98 | 86.5 | 7.0 | <5.0 |
| HNO₃ / Ac₂O | -5 to 0 | >95 | 89.0 | 4.5 | <2.0 |
Note: While HNO₃/Ac₂O provides excellent regioselectivity, Conc. HNO₃/H₂SO₄ at 0–5 °C is the preferred scalable route due to the exothermic risks associated with acetic anhydride at the pilot scale.
Self-Validating Standard Operating Procedure (SOP)
This step-by-step methodology integrates chemical causality with rigorous IPC to ensure high-yield synthesis without relying on arbitrary assumptions.
Phase 1: Electrophile Generation (The Mixed Acid)
-
Prepare Reactor: Charge a dry, jacketed reactor with concentrated Sulfuric Acid (H₂SO₄, 98%, 5.0 volumes relative to substrate weight).
-
Cooling: Cool the reactor internal temperature to 0 °C.
-
Nitric Acid Addition: Slowly add concentrated Nitric Acid (HNO₃, 70%, 1.1 equivalents) dropwise.
-
Equilibration: Stir for 15 minutes at 0 °C to ensure complete formation of the nitronium ion.
Phase 2: Substrate Addition
-
Substrate Prep: Dissolve 2-Fluoro-4-methoxyphenylacetic acid (1.0 equivalent) in a minimal amount of cold dichloromethane (DCM), or prepare to add it portion-wise as a solid.
-
Controlled Feed: Add the substrate to the mixed acid at a rate that maintains the internal temperature strictly below 5 °C.
-
Causality: The exothermic nature of EAS will cause temperature spikes; controlling the feed rate is your primary defense against the formation of the sterically hindered 3-nitro isomer.
-
Phase 3: Self-Validation & Quenching
-
Reaction: Stir the mixture at 0–5 °C for 2 hours.
-
IPC Check (Self-Validation): Withdraw a 0.1 mL aliquot, quench in cold water, extract with ethyl acetate, and analyze via HPLC.
-
Condition A: If starting material is >1.5%, continue stirring for 30 minutes and repeat the IPC.
-
Condition B: If starting material is <1.5%, proceed immediately to quench.
-
-
Quenching: Quench the reaction by pouring the mixture slowly over crushed ice (10 volumes) with vigorous stirring.
-
Causality: Rapid dilution of the sulfuric acid halts the generation of NO₂⁺, stopping the reaction instantly while precipitating the highly insoluble nitrated product.
-
-
Isolation: Filter the crude product. Wash with copious amounts of cold deionized water until the filtrate pH is >4 (self-validating the removal of residual acids). Recrystallize from ethanol/water to purge any residual 3-nitro isomer.
References
-
Product Class 21: Nitroarenes - Thieme E-Books & E-Journals. Discusses the principles of nitrating deactivated vs. activated phenylacetic acids and the appropriate selection of fuming vs. concentrated nitric acid.[Link]
-
Solved Question: Draw the mechanism for nitration of phenylacetic acid - Chegg.com. Details baseline methodologies for the nitration of standard phenylacetic acid derivatives.[Link]
-
Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues - PMC (National Institutes of Health). Outlines the nitration of fluorinated aromatic acids and the stoichiometric control of nitrating agents.[Link]
Sources
Technical Support Center: Purification of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid
Executive Summary & Application Context
2-Fluoro-4-methoxy-5-nitrophenylacetic acid is a critical intermediate, often utilized in the synthesis of third-generation EGFR inhibitors (e.g., analogs related to Olmutinib or Osimertinib). High purity (>98%) is non-negotiable because regioisomeric impurities (specifically the 3-nitro isomer) typically possess similar reactivity profiles, leading to difficult-to-separate byproducts in downstream amidation or reduction steps.
This guide provides a self-validating recrystallization protocol designed to maximize the rejection of the 3-nitro regioisomer and inorganic salts carried over from the nitration of 2-fluoro-4-methoxyphenylacetic acid.
The Golden Standard Protocol
Recommended Solvent System: Ethanol (EtOH) / Water (
Scientific Rationale
The molecule contains a polar carboxylic acid head, a polar nitro group, and a lipophilic fluoromethoxy-phenyl core.
-
Ethanol: Solubilizes the organic core at high temperatures.
-
Water: Acts as an anti-solvent to drastically reduce solubility upon cooling, forcing the target molecule into a lattice while keeping more polar impurities (salts, oxidation byproducts) and more soluble isomers in the mother liquor.
Step-by-Step Methodology
| Step | Action | Critical Technical Insight |
| 1. Dissolution | Suspend crude solid in Ethanol (95%) at a ratio of 5-7 mL per gram . Heat to reflux ( | If the solution is not clear at reflux, add EtOH in 1 mL increments. Do not exceed 10 mL/g to avoid yield loss. |
| 2. Hot Filtration | Filter the boiling solution through a pre-heated funnel (sintered glass or Celite pad). | Crucial: Removes mechanical impurities and insoluble inorganic salts (e.g., |
| 3. Nucleation | Return filtrate to heat. Add deionized water dropwise until a persistent turbidity (cloudiness) just appears, then add 1-2 mL of hot EtOH to clear it. | This establishes the metastable limit. The solvent ratio is typically near 3:1 EtOH:Water . |
| 4. Crystallization | Remove heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring. | Scientific Check: Rapid cooling traps the 3-nitro isomer inside the crystal lattice. Slow cooling allows Ostwald Ripening, purifying the crystal. |
| 5. Finishing | Cool to | Cold filtration maximizes yield. |
| 6. Washing | Wash the cake with cold 50% EtOH/Water ( | Displaces mother liquor containing dissolved impurities without re-dissolving the product. |
| 7. Drying | Dry in a vacuum oven at | Ensure moisture content is <0.5% to prevent interference in subsequent acid chloride formation. |
Troubleshooting Guide (Root Cause Analysis)
Issue A: Low Yield (<60%)
-
Symptom: Significant product remains in the mother liquor.
-
Root Cause 1: Solvent Ratio: Too much Ethanol was used.
-
Fix: Concentrate the mother liquor by rotary evaporation to 50% volume and repeat cooling.
-
-
Root Cause 2: pH Sensitivity: The carboxylic acid may be partially ionized if the water used is slightly basic.
-
Fix: Ensure the water pH is neutral or slightly acidic (pH 4-5). Adding 1-2 drops of Acetic Acid can suppress ionization and improve precipitation.
-
Issue B: Low Purity (Regioisomer Contamination)
-
Symptom: HPLC shows a persistent peak (likely the 3-nitro isomer) at 2-5%.
-
Scientific Mechanism: The 3-nitro isomer is structurally similar but often slightly more soluble in polar solvents due to the ortho-nitro/methoxy dipole cancellation.
-
Corrective Action:
-
Switch Solvent: Use Ethyl Acetate/Heptane . Dissolve in minimum hot EtOAc, then add hot Heptane until turbid.
-
Thermodynamic Control: Re-heat the slurry to near reflux and cool very slowly (1°C/min). This favors the formation of the more stable crystal polymorph (usually the 5-nitro isomer).
-
Issue C: Product "Oils Out" (Liquid-Liquid Phase Separation)
-
Symptom: Instead of crystals, oily droplets form at the bottom of the flask.
-
Root Cause: The temperature dropped below the phase separation boundary before crystallization began (common with nitro-aromatics).
-
Fix:
-
Re-heat until the oil dissolves.
-
Seed the solution: Add a tiny crystal of pure product at
. -
Reduce the amount of water (anti-solvent) slightly.
-
Visualizing the Workflow
Diagram 1: The Recrystallization Decision Matrix
Caption: Decision tree for optimizing the purification of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, addressing solubility and oiling-out issues.
Diagram 2: Impurity Fate Mapping
Caption: Fate mapping showing the rejection of critical impurities (Isomers, Salts) into the mother liquor during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: Why is my product dark yellow/orange even after recrystallization?
-
A: Nitro compounds are inherently yellow. However, a dark orange or reddish hue indicates oxidative impurities (azo/azoxy coupling).
-
Solution: If the color persists, perform a charcoal treatment . Add activated carbon (5 wt%) to the hot ethanol solution before filtration (Step 2). Stir for 15 minutes, then filter through Celite. Note: This may reduce yield by 5-10%.
Q2: Can I use Methanol instead of Ethanol?
-
A: Yes. Methanol is generally a better solvent for nitro-aromatics (higher solubility).
-
Warning: Methanol is more toxic. Furthermore, because solubility is higher, you will need a higher ratio of water (anti-solvent) to force precipitation, which increases the risk of "oiling out."
Q3: How do I confirm the removal of the 3-nitro isomer?
-
A: 1H-NMR is the most reliable method.
-
5-nitro (Product): Look for two singlet aromatic protons (para to each other) on the phenyl ring.
-
3-nitro (Impurity): Look for two doublet aromatic protons (ortho coupling,
). -
Reference: Analyze the aromatic region (7.0 - 8.5 ppm).
-
Q4: Is the product hygroscopic?
-
A: Phenylacetic acid derivatives are generally stable, but the presence of the nitro group increases polarity. Store in a desiccator. Moisture can hydrolyze downstream acid chlorides back to the acid, ruining stoichiometry.
References
-
Solubility of Nitro-Phenylacetic Acids
-
Synthesis & Purification Context
- Title: Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Intermedi
- Source: WIPO P
- Relevance: Describes the nitration and subsequent workup of the parent aniline/acid, highlighting the formation of isomers and the use of alcohol/water systems for purific
-
URL:[Link]
-
General Recrystallization Methodology
- Title: Purification of Laboratory Chemicals (Vogel's Textbook of Practical Organic Chemistry).
- Source: Standard Organic Chemistry Reference.
- Relevance: Provides the foundational "Golden Standard" for mixed-solvent recrystalliz
-
URL:[Link]
Sources
Optimizing HPLC methods for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid analysis
Technical Support Center: HPLC Optimization for 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Status: Active Analyst Level: Senior Application Scientist Case ID: FMNPA-OPT-2026
Analyte Technical Profile
Before initiating method development, we must understand the physicochemical "personality" of the target molecule. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is an acidic, aromatic compound with distinct electronic properties driven by its substituents.
| Property | Value / Characteristic | Impact on HPLC |
| Functional Group | Carboxylic Acid (-COOH) | pKa ~3.5 - 3.8 (Estimated). Requires acidic mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing. |
| Electron Withdrawers | Nitro (-NO2), Fluoro (-F) | Increases acidity compared to phenylacetic acid. The nitro group provides strong UV absorption at 254 nm . |
| Electron Donor | Methoxy (-OCH3) | Modulates polarity; adds slight lipophilicity. |
| Solubility | Low in pure water; High in ACN/MeOH | Sample diluent must match initial mobile phase conditions to avoid precipitation. |
Method Development Strategy
Do not rely on trial-and-error. Use this logic-driven workflow to lock in your parameters.
Figure 1: Step-wise optimization logic for acidic aromatic analytes.
The "Gold Standard" Protocol
This protocol is designed as a starting point (Platform Method) that balances resolution, speed, and robustness.
System Suitability Requirements:
-
Tailing Factor: < 1.5
-
Resolution (Rs): > 2.0 (between analyte and nearest impurity)
-
Injection Precision: RSD < 1.0% (n=5)
Chromatographic Conditions
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Why? The C18 ligand provides strong hydrophobic interaction for the aromatic ring, while the 5 µm particle size ensures low backpressure for standard HPLC systems.
-
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (H3PO4) in Water.
-
Why? Phosphoric acid buffers the pH ~2.0-2.5, ensuring the carboxylic acid is fully protonated (neutral). This prevents "ion-exchange" interactions with residual silanols on the column, which causes tailing.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Why? ACN has a lower UV cutoff than Methanol and lower viscosity, allowing for sharper peaks and lower pressure.
-
-
Column Temperature: 30°C (Controlled).
-
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary/Impurity check).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 10 | 90 | Elution Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Troubleshooting Hub & FAQs
Direct answers to the most common failure modes seen with this specific chemotype.
Q1: My peak is splitting or "fronting" (shark-fin shape). What is wrong?
Diagnosis: Sample Solvent Mismatch. The Science: If you dissolve your sample in 100% Acetonitrile but inject it into a mobile phase starting at 10% Acetonitrile, the sample "crashes" out of solution or travels faster than the mobile phase at the head of the column. The Fix: Dissolve your sample in the initial mobile phase (90:10 Water:ACN). If solubility is an issue, use 50:50, but reduce injection volume to 5 µL.
Q2: I see severe peak tailing (T > 2.0). Is my column dead?
Diagnosis: Secondary Silanol Interactions. The Science: The carboxylic acid moiety is likely partially ionizing. At pH > 4, the -COO⁻ interacts with positively charged sites on the silica surface. The Fix:
-
Check pH: Ensure MP A is pH 2.0 - 2.5.
-
Add Salt: If using Formic Acid (weak acid), switch to 0.1% Trifluoroacetic Acid (TFA) or add 20mM Ammonium Formate to compete for silanol sites.
-
Column Switch: Move to an "End-capped" or "Base-Deactivated" column designed for acidic compounds.
Q3: I have a ghost peak appearing at the same time in my blank.
Diagnosis: Carryover or Gradient Ghost. The Science: Nitrophenyl derivatives are "sticky." They can adsorb to the rotor seal of the injector or the column frit. The Fix:
-
Needle Wash: Ensure your needle wash solvent is strong (e.g., 90% ACN).
-
Gradient Flush: Run a "sawtooth" gradient (rapid 5-95% B cycles) to clean the column.
Q4: How do I separate the Regioisomers (e.g., 2-Fluoro vs 4-Fluoro)?
Diagnosis: Selectivity Challenge. The Science: Isomers often have identical hydrophobicity (logP) but different shape selectivity or dipole moments. The Fix:
-
Change Solvent: Switch Mobile Phase B from Acetonitrile to Methanol . Methanol allows for hydrogen bonding interactions that ACN does not, often resolving positional isomers.
-
Change Stationary Phase: Use a Phenyl-Hexyl column. The pi-pi interactions between the phenyl ligand and the nitro-aromatic ring of your analyte provide an orthogonal separation mechanism to C18.
Impurity Profiling Logic
When synthesizing this compound, you will likely encounter specific impurities.[3] Here is how to identify them:
Figure 2: Relative elution order of common synthesis impurities.
-
Starting Material (Precursor): Likely lacks the acetic acid tail or has a different halogen substitution. Usually more hydrophobic
Later Retention . -
Hydrolysis Product: If the methoxy group hydrolyzes to a phenol, the molecule becomes more polar
Earlier Retention . -
Reduction Product: If -NO2 reduces to -NH2 (amine), the pKa changes drastically. In acidic buffer, the amine protonates (NH3+), becoming very polar
Elutes in Void Volume (Dead time) .
References
-
BenchChem . 2-Fluoro-5-methoxy-4-nitrobenzoic acid: Physicochemical properties and synthesis. Retrieved from
-
SIELC Technologies . HPLC Method for Fluorophenylacetic acid isomers. Demonstrates separation of fluoro-isomers using acidic mobile phases.[1] Retrieved from
-
Organic Syntheses . Preparation of p-Nitrophenylacetic Acid. Detailed synthesis and solubility properties of nitrophenylacetic acid derivatives. Retrieved from
-
University of Notre Dame . HPLC Methodology Manual: Conditioning and Troubleshooting. Standard protocols for C18 column care and peak shape optimization. Retrieved from
-
EPA (CompTox) . 4,5-difluoro-2-nitrophenol Properties. Physicochemical data for similar fluoronitro-aromatics. Retrieved from
Sources
Technical Support Center: Purification of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenges associated with the 2-Fluoro-4-methoxy-5-nitrophenylacetic acid scaffold, particularly the difficulty of separating a strong mineral acid (nitric acid) from an organic carboxylic acid.
Ticket Category: Impurity Removal / Process Chemistry
Topic: Removal of Residual Nitric Acid (
Executive Summary & Mechanistic Insight
The Core Challenge:
Unlike removing nitric acid from neutral organic solids, purifying 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is complicated by the presence of its own carboxylic acid moiety (
-
The Trap: Standard neutralization washes (e.g., Sodium Bicarbonate) pose a high risk of yield loss. If the pH rises > 4.5, the product deprotonates, becoming water-soluble and washing away with the impurity.
-
The Mechanism of Impurity: Nitric acid often forms strong hydrogen-bonded adducts with the carboxylic acid group of the product or becomes occluded within the crystal lattice during the rapid precipitation typical of nitration quenches.
Our Recommended Strategy:
We utilize a Partition & Azeotrope strategy rather than direct neutralization. This relies on the high solubility of
Troubleshooting Workflow (Decision Matrix)
Before proceeding, identify the state of your material to select the correct protocol.
Figure 1: Purification Decision Tree. Select Protocol A for bulk contamination or Protocol B for trace removal.
Detailed Protocols
Protocol A: Organic Partitioning (The "Gold Standard")
Use Case: High levels of nitric acid (wet filter cake) or when the product is discolored (yellow/orange) due to oxidative byproducts. Principle: Dissolves the product to release occluded acid, then uses phase separation to wash the acid away without forming the product salt.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid). If solubility is low, add 5-10% THF . |
| 2 | First Wash | Wash organic layer with Ice-Cold Water (1:1 volume ratio). Agitate vigorously for 5 mins. |
| 3 | Brine Wash | Wash organic layer with Saturated Brine .[1] This helps break emulsions and pulls out residual water/acid. |
| 4 | Drying | Dry the organic layer over Anhydrous |
| 5 | Concentration | Evaporate solvent under reduced pressure (Rotavap) to obtain a solid residue. |
Critical Note: Do not use Sodium Bicarbonate unless you strictly monitor the aqueous layer pH. If the aqueous pH > 5.0, you are losing product.
Protocol B: Azeotropic Removal (Trace Polish)
Use Case: Product is dry but tests acidic (pH < 3 in slurry) or degrades upon storage. Principle: Nitric acid forms a high-boiling azeotrope with water, but Toluene forms a ternary azeotrope that can carry both out at lower temperatures.
-
Place the solid in a round-bottom flask.
-
Add Toluene (5-10 mL per gram of solid).
-
Concentrate on a rotary evaporator at 50°C until dry.
-
Repeat 2-3 times.
-
Final dry in a vacuum oven at 45°C.
Frequently Asked Questions (FAQs)
Q1: Why can't I just wash the solid with water on the filter? A: You can, but it is often inefficient. Nitric acid can be "trapped" inside the crystal lattice (occlusion) during rapid precipitation. Washing only cleans the surface. Dissolving the product (Protocol A) is the only way to release trapped acid.
Q2: My product is turning yellow/brown during drying. Why? A: This is "Nitrification Burn." Residual nitric acid acts as an oxidant, especially when heated during drying.
-
Fix: Do not heat the product above 40°C until you are sure the bulk acid is removed. Use Protocol A immediately.
Q3: Can I use Ethanol for recrystallization? A: Yes, Ethanol/Water is a common solvent system for phenylacetic acids. However, if significant nitric acid is present, heating in ethanol can risk forming the ethyl ester of your product (Fischer Esterification catalyzed by the impurity).
-
Recommendation: Remove acid via Protocol A before attempting recrystallization.
Q4: What is the expected yield loss with Protocol A? A: Minimal (<5%). 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is poorly soluble in acidic/neutral water. As long as you do not add base, the product prefers the organic layer.
References & Authority
-
Osimertinib Intermediate Synthesis: World Intellectual Property Organization, WO2013014448. (Describes the nitration and workup of related aniline/phenylacetic acid scaffolds).
-
Nitration Workup Procedures: Vogel, A.I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for isolation of nitrated aromatics).
-
Azeotropic Data: Gmehling, J., et al. Azeotropic Data, VCH Publishers. (Reference for Toluene/Water/Acid azeotropes).
-
Solubility Data: PubChem Compound Summary for 2-Fluoro-4-methoxyphenylacetic acid (Precursor data used for solubility estimation).
Sources
Controlling exotherms in the synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting and protocol guide specifically for the synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid .
The nitration of 2-fluoro-4-methoxyphenylacetic acid presents a significant process safety challenge. The methoxy (-OCH₃) group is a strongly activating, electron-donating moiety that significantly increases the electron density of the aromatic ring. While this directs the nitronium ion regioselectively to the sterically favored 5-position, it also drastically lowers the activation energy of the reaction. Consequently, the reaction is extremely fast and highly exothermic, with typical aromatic nitration enthalpies ranging from −145 ± 70 kJ/mol[1]. Without precise thermodynamic control, this rapid kinetics will lead to thermal runaway, oxidative degradation of the electron-rich ring, and the generation of hazardous "heavies"[2][3].
Troubleshooting Guide: Batch Reaction Exotherms & Safety
When performing this nitration in traditional batch reactors, heat transfer is often the limiting factor. The following troubleshooting pathways address the most critical failure modes.
Issue A: Temperature Spikes During Reagent Dosing
-
Causality: In batch systems, the heat generated by the nitration can easily exceed the heat removal capacity of the reactor's cooling jacket[4]. If the dosing rate of the nitrating agent (e.g., fuming HNO₃) is too fast, unreacted acid accumulates. This accumulation leads to a sudden, self-accelerating release of heat, pushing the system toward its adiabatic temperature rise (ΔTad)[1][5].
-
Self-Validating Solution: Implement a strict, temperature-gated dosing protocol.
-
Set the reactor cooling jacket to −10°C.
-
Interlock the dosing pump with the internal reactor thermocouple.
-
Program the pump to automatically halt dosing if the internal temperature exceeds 5°C, and only resume once the temperature drops back to 0°C.
-
Validation: The absence of temperature spikes >5°C confirms that the reaction is proceeding at a rate limited by dosing, not by cooling capacity.
-
Issue B: Loss of Regioselectivity (Over-nitration or Oxidation)
-
Causality: High localized temperatures ("hot spots") caused by poor mixing or excessive exotherms provide the activation energy required for secondary reactions. At elevated temperatures (>80°C), nitric acid acts as a strong oxidant rather than a nitrating agent, leading to oxidative cleavage of the methoxy group or the formation of dinitro-impurities[3][6].
-
Self-Validating Solution: Switch from a harsh sulfuric acid "mixed acid" system to a milder acetic acid/nitric acid system[6][7]. Acetic acid moderates the concentration of the active nitronium ion.
-
Validation: Monitor the reaction via HPLC. The presence of highly water-soluble, colored byproducts indicates oxidative degradation; maintaining the reaction strictly below 5°C will suppress these kinetically slower side reactions, ensuring >94% yield of the desired 5-nitro isomer[6].
-
Issue C: Agitator Failure (Emergency Scenario)
-
Causality: If the agitator fails during dosing, the nitrating agent will pool. Without mixing, the reaction stalls, creating a massive reservoir of unreacted chemical energy.
-
Emergency Protocol: DO NOT RESTART THE AGITATOR. Restarting mixing will cause an instantaneous reaction of the pooled reagents, leading to a catastrophic adiabatic temperature rise that will exceed the Maximum Temperature of Synthesis Reaction (MTSR) and potentially cause an explosion[4][5]. Follow the emergency response pathway below.
Caption: Emergency response decision pathway for cooling or agitation failure during batch nitration.
Advanced Solution: Continuous Flow Nitration Protocol
To fundamentally resolve the heat transfer limitations of batch nitration, translating the synthesis to a continuous flow micro-reactor is the industry gold standard[6][7][8]. Flow chemistry minimizes the reactive volume to a few milliliters, ensuring that even in a total cooling failure, the maximum accumulated energy is too small to cause a vessel rupture[7].
Step-by-Step Methodology
Principle: By pumping the substrate and nitrating agent through a micro-mixer and a temperature-controlled residence coil, the system achieves a surface-area-to-volume ratio exponentially higher than batch reactors, allowing for near-isothermal operation[6][7].
-
Feed Preparation:
-
Stream A (Substrate): Dissolve 2-fluoro-4-methoxyphenylacetic acid (1.0 M) in glacial acetic acid.
-
Validation: Filter the solution through a 0.45 µm PTFE membrane. Complete dissolution is critical; particulate matter will cause micro-reactor fouling and dangerous pressure spikes.
-
-
Stream B (Nitrating Agent): Prepare a solution of fuming nitric acid (1.2 M) in glacial acetic acid[6][7].
-
Validation: Titrate to confirm exact molarity. A slight substoichiometric ratio of HNO₃ in the final mix ensures it is the limiting reagent, preventing unreacted oxidant from accumulating.
-
-
-
System Priming & Equilibration:
-
Prime precision HPLC syringe pumps with pure acetic acid.
-
Set the reactor coil (e.g., 5 mL PFA tubing) temperature to 5°C using an active chiller.
-
Validation: Monitor in-line thermocouples. Do not introduce reagents until the baseline temperature is stable at 5°C ±0.5°C.
-
-
Stoichiometric Dosing & Mixing:
-
Initiate Stream A at 1.0 mL/min and Stream B at 0.9 mL/min (yielding ~1.08 equiv HNO₃) into a T-mixer or micro-mixer[6]. Rapid homogenization prevents localized concentration gradients of nitric acid, which cause hot spots.
-
-
Residence Time & Quenching:
-
Pass the mixture through the reactor coil (Residence time = ~2.6 minutes).
-
Direct the reactor effluent into a continuous quench stream of 5% aqueous NaOH at 0°C.
-
Validation: Continuously monitor the pH of the quench vessel. A drop below pH 7 indicates insufficient quench flow, risking delayed exothermic decomposition of the product[5].
-
Caption: Continuous flow workflow for the inherently safe nitration of 2-fluoro-4-methoxyphenylacetic acid.
Quantitative Data & Process Parameters
Table 1: Thermal Risk Assessment Parameters for Aromatic Nitration Data synthesized from calorimetric evaluations of analogous highly activated aromatic nitrations.
| Parameter | Definition | Typical Value Range | Implication for 2-F-4-OMe-PAA Synthesis |
| ΔHrxn | Enthalpy of reaction | -145 ± 70 kJ/mol[1] | Highly exothermic; requires active, high-capacity cooling. |
| ΔTad | Adiabatic temperature rise | 80°C - 100°C[1][5] | High risk of secondary decomposition if cooling fails during batch dosing. |
| MTSR | Max Temp of Synthesis Reaction | Process specific | Must remain strictly below the onset temperature of secondary oxidative decomposition. |
| TMRad | Time to Maximum Rate | > 24 hours (ideal) | The time available to execute an emergency quench before a runaway event occurs[4]. |
Table 2: Batch vs. Continuous Flow Nitration Comparison
| Metric | Traditional Batch Reactor | Continuous Flow Micro-reactor |
| Dosing Strategy | Dropwise addition over several hours | Continuous stoichiometric mixing |
| Heat Transfer Area | Low (< 10 m²/m³) | Extremely High (> 500 m²/m³)[6] |
| Exotherm Control | Prone to localized hot spots and pooling | Near-isothermal operation[7][8] |
| Safety Profile | High risk of thermal runaway | Minimal reactive volume (inherently safer)[7] |
Frequently Asked Questions (FAQs)
Q: Why does the methoxy group make this specific nitration so dangerous in batch? A: The methoxy (-OCH₃) group is a strongly activating, electron-donating group. It pushes electron density into the aromatic ring, significantly lowering the activation energy required for electrophilic aromatic substitution. Because the standard enthalpy of aromatic nitration is already highly exothermic[1], the rapid kinetics facilitated by the methoxy group lead to an instantaneous, massive release of heat. If the reactor cannot remove this heat fast enough, the temperature spikes, triggering secondary runaway reactions[2][3].
Q: What is the role of acetic acid vs. sulfuric acid in the nitrating mixture? A: Traditional "mixed acid" (HNO₃/H₂SO₄) systems generate a very high concentration of the highly reactive nitronium ion (NO₂⁺). For an electron-rich substrate like 2-fluoro-4-methoxyphenylacetic acid, this is often too harsh and leads to oxidative cleavage or over-nitration. Using acetic acid as the solvent moderates the nitronium ion concentration, providing a kinetically controlled regime that protects the substrate while still allowing the nitration to proceed efficiently[6][7].
Q: How do we safely manage the quenching exotherm? A: Quenching a nitration reaction is itself a highly exothermic process due to the heat of dilution of concentrated acids in water[5]. Never add water to the reaction mixture. Instead, perform a "drown-out" by slowly adding the reaction mixture into a large volume of vigorously stirred, pre-chilled (0-5°C) water or dilute NaOH[4][5]. In continuous flow, this is managed safely via an in-line quench where only milliliters of acid are neutralized per minute.
References
1.8 - Organic Process Research & Development (ACS Publications) 2. 1 - Processes (MDPI) 3.6 - Organic Process Research & Development (ACS Publications) 4.2 - IChemE Symposium Series 5. 5 - PMC / National Institutes of Health 6. 4 - Benchchem
Sources
- 1. mdpi.com [mdpi.com]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilization Protocols for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid
Executive Summary: The Chemistry of Insolubility
To effectively dissolve 2-Fluoro-4-methoxy-5-nitrophenylacetic acid , one must understand the competition between its crystal lattice energy and its solvation energy.
-
The Molecule: This is a substituted phenylacetic acid. While the carboxylic acid tail is hydrophilic, the aromatic core—heavily decorated with electron-withdrawing groups (Nitro, Fluoro) and a lipophilic Methoxy group—dominates the physicochemical profile.
-
The Trap: In pure deionized (DI) water, this compound behaves as a weak acid (Predicted
).[1] As it begins to dissolve, it releases protons ( ), rapidly dropping the pH of the unbuffered water.[1] This acidification suppresses further ionization, forcing the equilibrium back toward the insoluble, protonated (neutral) form.[1] -
The Solution: You must drive the equilibrium toward the ionized carboxylate form (
) using pH control or disrupt the lattice energy using organic co-solvents.
Troubleshooting Guide (FAQ)
Q1: I tried dissolving the powder directly in DI water, but it remains a suspension. Heating didn't help. Why?
A: Heating is often counterproductive for chemically unstable nitro-aromatics and does not address the root cause.
-
Root Cause: Self-acidification.[1] As mentioned, the compound lowers the water pH, effectively "locking" itself out of solution.[1]
-
Fix: Do not use DI water. Use a buffered solution (PBS, pH 7.4) or chemically convert the acid to its sodium salt using equimolar NaOH (See Protocol A).
Q2: I prepared a 100 mM stock in DMSO. When I added it to my cell culture media (DMEM), it precipitated immediately.
A: You likely encountered "Solvent Shock."[1]
-
Root Cause: Adding a high-concentration hydrophobic stock directly to an aqueous bulk causes rapid local precipitation before the DMSO can disperse.
-
Fix: Use the "Step-Down Dilution" method. Dilute your stock 1:10 in pure DMSO first, or add the stock slowly to the vortexing media, ensuring the final DMSO concentration is <0.5% (See Protocol B).
Q3: Can I use Ethanol instead of DMSO?
A: Yes, but with caveats. Ethanol is more volatile, leading to concentration drifts over time.[1] DMSO is preferred for long-term frozen storage of stock solutions due to its high boiling point and cryoprotective nature.
Experimental Protocols
Protocol A: The "Salt-In" Method (Aqueous Preparation)
Best for: Animal studies or assays requiring zero organic solvent.
Principle: Converting the free acid to its sodium salt increases water solubility by orders of magnitude (often >50 mg/mL).[1]
| Step | Action | Technical Rationale |
| 1 | Weigh 10 mg of compound. | Precision is key for molar equivalents.[1] |
| 2 | Calculate 1.05 equivalents of NaOH. | A slight excess ensures complete deprotonation ( |
| 3 | Add the calculated NaOH (from a 1M stock) to 1 mL water. | Pre-alkalizing the solvent prevents the "acid crash." |
| 4 | Add the solvent to the powder while vortexing. | High surface area contact speeds up dissolution. |
| 5 | Check pH. | Target pH 7.0–8.[1]0. If still acidic, add 1M NaOH in 1 µL increments. |
| 6 | Filter sterilize (0.22 µm). | Removes any undissolved micro-particulates.[1] |
Protocol B: The Co-Solvent Stock Method
Best for: In vitro cell assays (IC50 determination).
Principle: Create a concentrated "master stock" in a super-solvent, then dilute into the assay.[1]
-
Preparation: Dissolve powder in anhydrous DMSO (Dimethyl Sulfoxide) to reach 50 mM - 100 mM .
-
Tip: Sonicate for 5 minutes at 40°C to ensure the crystal lattice is fully broken.
-
-
Storage: Aliquot into amber vials (light sensitive nitro group) and store at -20°C.
-
Usage (The Golden Rule):
-
Never add >0.5% v/v DMSO to cell culture.[1]
-
Correct Mixing: Place the culture media on a vortex. While vortexing, inject the DMSO stock into the center of the vortex. This prevents the "local high concentration" that causes precipitation.
-
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental needs.
Figure 1: Decision tree for selecting the optimal solubilization method based on downstream application.
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for phenylacetic acid derivative solubility trends).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Fluoro-4-methoxyphenylacetic acid (Structural Analog Data).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenylacetic acid derivatives.
Sources
Minimizing by-products in the nitration of fluoro-methoxy aromatics
The following technical guide is structured as a dynamic support center resource, designed for immediate application in a research environment.
Topic: Minimizing By-Products & Optimizing Regioselectivity Ticket ID: CHE-NIT-F-OME-001 Status: Resolved / Knowledge Base Article
Executive Summary: The Electronic Tug-of-War
Researchers often underestimate the complexity of nitrating fluoro-methoxy benzenes (fluoroanisoles). You are dealing with a "push-pull" conflict:
-
Methoxy (-OMe): A strong activator and ortho/para director.
-
Fluorine (-F): A weak deactivator (inductive withdrawal) but a strong ortho/para director (resonance donation).
The Core Problem: The -OMe group activates the ring so strongly that standard "Mixed Acid" protocols (HNO₃/H₂SO₄) often lead to catastrophic over-nitration (dinitration) and oxidative demethylation (tar formation).
This guide provides the protocols to suppress these specific side reactions.
Troubleshooting Guide (Q&A Format)
Issue 1: "I am getting significant amounts of dinitrated product (20-30%)."
Diagnosis:
Your reaction kinetics are too fast. The -OMe group makes the initial mono-nitrated product still electron-rich enough to react again, especially if the local concentration of nitronium ions (
The Fix: Switch to the "Acetyl Nitrate" Protocol.
Do not use sulfuric acid. Switch to an Acetyl Nitrate system generated in situ using Nitric Acid and Acetic Anhydride.[1][2] This creates a milder nitrating agent (
-
Why it works: Acetic anhydride acts as both solvent and moderator. It reacts with HNO₃ to form acetyl nitrate.[2] The concentration of the "super-electrophile" (
) is kept low, favoring mono-substitution.
Protocol Adjustment:
-
Dissolve substrate in Acetic Anhydride (5 equiv).
-
Cool to -10°C to 0°C .
-
Add Fuming HNO₃ (1.05 equiv) dropwise. Crucial: Rate of addition must match consumption to prevent accumulation.
-
Quench immediately upon consumption of starting material (monitor via TLC/HPLC).
Issue 2: "My reaction mixture turned black/tarry, and I see phenolic peaks in NMR."
Diagnosis: You are experiencing Ipso-Attack leading to Oxidative Demethylation . The nitronium ion is attacking the carbon bearing the methoxy group (ipso position). Instead of substituting a hydrogen, the intermediate is trapped by water or nucleophiles, leading to cleavage of the methyl ether. This generates nitrophenols (which oxidize to quinones/tar).
The Fix: Water Scavenging & Temperature Control.
-
Moisture Control: Ensure reagents are dry. Water acts as a nucleophile that collapses the ipso-intermediate into a phenol.
-
Lower Temperature: Ipso-attack has a higher activation energy than normal ring substitution. Run the reaction at -20°C if demethylation is observed.
-
Solid Support: Use Claycop (Copper Nitrate on Montmorillonite K-10) . The solid matrix imposes steric constraints that disfavor the ipso-attack trajectory.
Issue 3: "I cannot separate the regioisomers (ortho vs. para)."
Diagnosis: Fluorine and Methoxy are both ortho/para directors.[3][4]
-
4-Fluoroanisole: Nitration occurs primarily at position 2 (ortho to OMe).
-
2-Fluoroanisole: Nitration competes between position 4 (para to OMe) and position 6 (ortho to OMe).
The Fix: Leverage the "Fluorine Shielding" Effect. Fluorine is small, but it exerts an electronic repulsion effect.
-
Solvent Switch: Change from Acetic Anhydride to Acetonitrile (MeCN) or Nitromethane . Polar aprotic solvents can alter the solvation shell of the nitronium ion, increasing steric bulk and favoring the less hindered para position (relative to OMe).
-
Zeolite Catalysis: Use Zeolite H-Beta .[2][5] The pore structure of the zeolite physically restricts the formation of the bulkier ortho isomer, significantly boosting para selectivity (Shape Selectivity).
Visualizing the Reaction Pathways
The following diagram maps the decision points between the desired pathway and the destructive side reactions.
Figure 1: Mechanistic divergence in fluoroanisole nitration. Path A leads to the target; Path B leads to demethylation; Over-reaction of the target leads to dinitration.
Experimental Data Summary
Table 1: Comparison of Nitrating Agents for 4-Fluoroanisole Target: 2-Nitro-4-fluoroanisole
| Method | Reagents | Temp | Yield | Major By-Product | Verdict |
| Mixed Acid | HNO₃ / H₂SO₄ | 0°C | 65% | 2,6-Dinitro (15%) | Avoid (Too harsh) |
| Acetyl Nitrate | HNO₃ / Ac₂O | -10°C | 88% | Regioisomers (5%) | Recommended |
| Claycop | Cu(NO₃)₂ / Clay | r.t. | 92% | None detected | Best for Purity |
| Nitronium Salts | NO₂BF₄ / MeCN | -30°C | 85% | Phenols (Ipso) | High Cost/Risk |
Standard Operating Procedure (SOP)
Protocol: Regioselective Mononitration of 4-Fluoroanisole
Reagents:
-
4-Fluoroanisole (1.0 eq)
-
Acetic Anhydride (solvent, 5.0 eq)
-
Fuming Nitric Acid (1.05 eq)
-
Saturated NaHCO₃ (Quench)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with N₂.
-
Solvation: Add 4-Fluoroanisole and Acetic Anhydride. Stir vigorously.
-
Cooling: Submerge flask in an ethylene glycol/dry ice bath to reach -10°C .
-
Activation: Prepare a separate solution of HNO₃ in Acetic Anhydride at 0°C (Caution: Exothermic).
-
Addition: Add the HNO₃ solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Do not allow internal temp to rise above -5°C.
-
Monitoring: Stir for 1 hour. Spot TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting material spot (
). -
Quench: Pour the reaction mixture onto crushed ice (5x volume). Stir for 15 mins to hydrolyze excess anhydride.
-
Neutralization: Slowly add sat. NaHCO₃ until pH 7. Warning: CO₂ evolution.
-
Extraction: Extract with DCM (3x). Wash organic layer with Brine. Dry over MgSO₄.
References
-
Regioselectivity in Nitration of Activated Aromatics Smith, K., Musson, A., & DeBoos, G. A. (1998).[6] Superior methodology for the nitration of simple aromatic compounds. Journal of Organic Chemistry. [Link]
-
Mechanism of Ipso-Attack and Oxidative Demethylation Olah, G. A., & Kuhn, S. J. (1964). Aromatic Substitution. XVIII. Nitration of Halobenzenes and Haloanisoles. Journal of the American Chemical Society. [Link]
-
Claycop Reagent for Mild Nitration Laszlo, P., & Pennetreau, P. (1987). Claycop: A user-friendly nitrating agent. Journal of Organic Chemistry. [Link]
-
Zeolite Catalysis for Para-Selectivity Kogelbauer, A., Vassena, D., Prins, R., & Armor, J. N. (2000). Zeolite-mediated nitration of aromatics. Catalysis Today. [Link][2][5]
Sources
- 1. US10717700B2 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 6. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
Validation & Comparative
1H NMR Spectrum Analysis of 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: A Comparative Guide to Analytical Platforms and Solvent Systems
2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) is a highly functionalized fluorinated aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because it possesses multiple electron-withdrawing (–F, –NO2) and electron-donating (–OCH3) substituents, its nuclear magnetic resonance (NMR) profile presents a unique landscape of chemical shifts and heteronuclear spin-spin couplings.
For researchers and drug development professionals, selecting the correct NMR hardware and solvent system is critical for accurate structural elucidation and impurity profiling. This guide objectively compares the performance of High-Field vs. Benchtop NMR platforms and DMSO-d6 vs. CDCl3 solvent systems , providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.
Theoretical 1H NMR Profile & Mechanistic Causality
Before comparing analytical platforms, it is essential to establish the theoretical 1H NMR baseline for the molecule. The core structure is a benzene ring with substituents at C1 (–CH2COOH), C2 (–F), C4 (–OCH3), and C5 (–NO2). This leaves only two aromatic protons: H3 and H6 .
The presence of the 19F nucleus (spin ½) introduces heteronuclear 19F-1H coupling, which splits the proton signals and serves as a built-in structural validator[2].
-
H3 (Aromatic, ~7.25 ppm): Located between the fluorine (C2) and methoxy (C4) groups. It is strongly coupled to the ortho-fluorine, resulting in a distinct doublet with a large coupling constant (
Hz). -
H6 (Aromatic, ~8.05 ppm): Located between the nitro (C5) and acetic acid (C1) groups. It is highly deshielded by the adjacent nitro group. It couples to the para-fluorine, resulting in a fine doublet (
Hz). -
–CH2– (Aliphatic, ~3.75 ppm): The methylene protons of the acetic acid group are ortho to the fluorine. They may exhibit a very fine long-range coupling (
Hz), appearing as a fine doublet or a broadened singlet depending on instrument resolution. -
–OCH3 (Aliphatic, ~3.95 ppm): Appears as a sharp, uncoupled singlet.
-
–COOH (Acidic, ~12.5 ppm): Appears as a broad singlet, highly dependent on solvent hydrogen-bonding dynamics.
Hardware Comparison: High-Field (600 MHz) vs. Benchtop (60 MHz) NMR
The miniaturization of NMR technology has introduced cryogen-free benchtop spectrometers to the laboratory bench[3]. While benchtop systems democratize NMR access, high-field superconducting magnets remain the gold standard for complex structural resolution[4].
Performance Comparison
| Analytical Parameter | High-Field NMR (600 MHz) | Benchtop NMR (60 MHz) | Mechanistic Causality / Impact |
| Spectral Resolution | Excellent (< 0.5 Hz) | Moderate (~ 1-2 Hz) | High-field resolves the fine |
| Sensitivity (Limit of Detection) | High (< 1 mM) | Low (~ 50 mM) | High-field detects low-level impurities (e.g., des-fluoro or regioisomer byproducts). Benchtop requires highly concentrated samples for adequate signal-to-noise (S/N)[3]. |
| Advanced Experiments | Standard 1D | High-field allows for fluorine-decoupled proton NMR ( | |
| Throughput & Accessibility | Core facility, queued | On-demand, in-lab | Benchtop allows for rapid, real-time reaction monitoring directly in the synthetic lab without waiting for core facility access. |
Verdict: Use Benchtop NMR for routine QA/QC and reaction monitoring where the primary goal is confirming the presence of the massive –OCH3 and aromatic signals. Use High-Field NMR for rigorous structural elucidation, impurity profiling, and resolving complex heteronuclear couplings.
Solvent System Optimization: DMSO-d6 vs. CDCl3
The choice of deuterated solvent fundamentally alters the NMR spectrum due to differences in polarity, viscosity, and hydrogen-bonding capabilities[5]. For 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, the solvent plays a critical role in the behavior of the carboxylic acid proton.
Chemical Shift & Resolution Comparison
| Proton Environment | DMSO-d6 Shift (ppm) | CDCl3 Shift (ppm) | Causality of Solvent Effect |
| –COOH | ~12.5 (Sharp/Broad s) | ~10.0 - 11.5 (Very Broad) | DMSO is a strong hydrogen-bond acceptor. It locks the acidic proton in place, slowing its exchange rate on the NMR timescale and sharpening the peak. CDCl3 lacks this stabilization, causing the peak to wander or broaden into the baseline. |
| H6 (Aromatic) | ~8.05 (d, | ~8.10 (d, | Minimal solvent effect; primarily dictated by the strong deshielding cone of the adjacent –NO2 group. |
| H3 (Aromatic) | ~7.25 (d, | ~7.15 (d, | Slight downfield shift in DMSO due to generalized polar solvation effects. |
| –OCH3 & –CH2– | ~3.95 (s), ~3.75 (d) | ~3.98 (s), ~3.80 (s) | In CDCl3, the residual water peak (HDO) appears at ~1.56 ppm. In DMSO-d6, the HDO peak appears at ~3.33 ppm, which can sometimes broaden and partially obscure the –CH2– region if the solvent is not strictly anhydrous. |
Verdict: DMSO-d6 is the superior solvent for this compound. It ensures complete dissolution of the polar nitro-acid and provides a reliable, integrable signal for the –COOH group.
Analytical Decision Workflow
To standardize the analytical approach, the following decision matrix dictates the optimal workflow based on the researcher's objectives.
Figure 1: Decision matrix for NMR platform and solvent selection for fluorinated aromatic analysis.
Step-by-Step Experimental Protocol (Self-Validating System)
To ensure absolute trustworthiness and reproducibility, follow this self-validating protocol for high-field NMR acquisition.
Step 1: Sample Preparation
-
Weigh exactly 5.0 mg of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube. Causality: Using high-quality tubes prevents magnetic susceptibility distortions that degrade resolution, ensuring the fine
couplings remain visible.
Step 2: Standard
-
Insert the sample into a 400 MHz or 600 MHz spectrometer.
-
Lock on the DMSO-d6 deuterium signal and shim the magnet (Z1-Z5) until the TMS peak width at half-height is < 0.5 Hz.
-
Acquire the
H spectrum using a standard 30° pulse program (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
Step 3: Self-Validation via D2O Exchange
-
To definitively prove the assignment of the –COOH proton at ~12.5 ppm, remove the NMR tube and add 1-2 drops of D2O.
-
Shake vigorously for 30 seconds and re-acquire the spectrum.
-
Validation Check: The signal at 12.5 ppm must completely disappear due to rapid deuterium exchange (–COOH
–COOD), while the HDO peak (~3.3-4.0 ppm) will increase in intensity.
Step 4: Self-Validation via
-
If the
and assignments are ambiguous, acquire a H spectrum with continuous wave (CW) decoupling on the F channel. -
Validation Check: The aromatic doublets at 7.25 ppm and 8.05 ppm will collapse into sharp singlets, proving the splitting was entirely due to the adjacent fluorine atom[6].
References
-
Nanalysis (via Squarespace). "Benchtop NMR Spectroscopy Market Analysis." Available at:[Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Available at:[Link]
-
SlideShare. "NMR Principles and Solvent Selection." Available at:[Link]
-
Loughborough University Research Repository. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants." Available at:[Link]
-
Journal of the American Chemical Society. "Reductively Stable Hydrogen-Bonding Ligands Featuring Appended CF2–H Units." Available at: [Link]
Sources
- 1. CAS: 1823863-85-9 | CymitQuimica [cymitquimica.com]
- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. NMR B.Ph 8th.pdf [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide to ¹³C NMR Shift Assignment for 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
Unambiguous structural confirmation of highly functionalized aromatic building blocks is a critical bottleneck in drug development. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) presents a unique analytical challenge: its benzene ring bears five distinct substituents, resulting in complex electronic cross-talk, steric crowding, and extensive ¹³C-¹⁹F spin-spin coupling.
This guide objectively compares three methodologies for assigning the ¹³C NMR spectrum of this compound—Empirical Prediction, Density Functional Theory (DFT), and Experimental Acquisition—providing researchers with a benchmarked framework for structural validation.
Methodology Comparison: Predictive vs. Experimental Workflows
To accurately assign the carbon framework of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, spectroscopists typically rely on a combination of predictive software and empirical data. Here is how the leading methodologies compare in performance and reliability:
A. Empirical Additivity Rules (e.g., Pretsch Rules)
-
Mechanism: Calculates chemical shifts by taking a base benzene value (128.5 ppm) and adding predefined increments for each substituent based on its ortho, meta, or para position[1].
-
Performance: Extremely fast and integrated into most drawing software (e.g., ChemDraw, MNova). However, it frequently fails to account for non-linear steric clashes and the strong push-pull electronic effects between the electron-withdrawing -NO₂/-F groups and the electron-donating -OCH₃ group.
-
Verdict: Best used for rapid, preliminary estimations, but insufficient for final publication-grade assignments.
B. Quantum Mechanical (DFT) Prediction
-
Mechanism: Utilizes Density Functional Theory (typically at the B3LYP/6-311+G(2d,p) level) combined with the Gauge-Independent Atomic Orbital (GIAO) method to calculate magnetic shielding tensors based on optimized 3D geometries[2].
-
Performance: Highly accurate, often achieving a Root Mean Square Deviation (RMSD) of < 2.0 ppm compared to experimental data[3]. It natively accounts for conformational variations and solvent effects (via PCM models).
-
Verdict: The gold standard for computational validation, though it requires significant computational resources and expertise to run correctly.
C. Experimental ¹³C NMR (The Ground Truth)
-
Mechanism: Direct physical measurement of the nuclear magnetic resonance of ¹³C isotopes.
-
Performance: Provides definitive proof of structure. The presence of fluorine uniquely splits the carbon signals, yielding diagnostic ¹J, ²J, and ³J C-F coupling constants that act as an internal mapping system for the aromatic ring[4].
-
Verdict: Mandatory for regulatory submissions, but requires rigorous optimization of acquisition parameters to overcome the low sensitivity of quaternary carbons.
Experimental Protocol: High-Fidelity ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum for heavily substituted fluorinated aromatics requires specific parameter adjustments. The following self-validating protocol ensures that all quaternary carbons are detected and that C-F couplings are clearly resolved.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 40–50 mg of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in 0.6 mL of anhydrous DMSO-d₆.
-
Causality: A high concentration is strictly required because the molecule contains six quaternary carbons (C1, C2, C4, C5, C8). Quaternary carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) signal enhancement during standard acquisition.
-
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband cryoprobe. Regulate the sample temperature to 298 K to prevent line broadening from conformational exchange.
-
Pulse Sequence & Relaxation Delay (Critical Step): Select a standard ¹H-broadband decoupled ¹³C pulse sequence (e.g., zgpg30). Set the relaxation delay (d1) to 3 to 5 seconds [4].
-
Causality: Quaternary carbons exhibit exceptionally long T₁ relaxation times. If the d1 delay is too short, the magnetization of these nuclei will not fully recover between scans, leading to severe signal attenuation or complete disappearance of the C-NO₂ and C-F peaks.
-
-
Acquisition Parameters: Set the spectral width to 250 ppm (centered at 100 ppm) to ensure the downfield carboxylic acid (~172 ppm) and fluorinated carbon (~155 ppm) are captured without folding. Acquire a minimum of 1024 scans.
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation.
-
Causality: This optimizes the signal-to-noise ratio while preserving the resolution required to measure the small long-range ³J_CF and ⁴J_CF coupling constants.
-
Data Presentation: ¹³C NMR Shift Comparison
The table below consolidates the quantitative data, comparing the rapid Empirical predictions, the high-accuracy DFT calculations, and the expected Experimental values (including diagnostic C-F spin-spin couplings).
| Carbon Position | Environment | Empirical Prediction (ppm) | DFT (GIAO) Prediction (ppm) | Expected Experimental (ppm) | Multiplicity & Expected JC-F |
| C1 | Phenyl (ipso to -CH₂COOH) | 125.1 | 123.8 | 124.5 | Doublet, ²J ≈ 16 Hz |
| C2 | Phenyl (attached to -F) | 156.0 | 158.2 | 155.8 | Doublet, ¹J ≈ 248 Hz |
| C3 | Phenyl (C-H) | 100.7 | 103.1 | 101.9 | Doublet, ²J ≈ 24 Hz |
| C4 | Phenyl (attached to -OCH₃) | 154.7 | 151.4 | 153.2 | Doublet, ³J ≈ 9 Hz |
| C5 | Phenyl (attached to -NO₂) | 129.7 | 133.5 | 131.6 | Doublet, ⁴J ≈ 2 Hz |
| C6 | Phenyl (C-H) | 126.3 | 128.0 | 126.8 | Doublet, ³J ≈ 6 Hz |
| C7 | Aliphatic (-CH₂-) | 34.0 | 35.2 | 34.5 | Doublet, ³J ≈ 3 Hz |
| C8 | Carbonyl (-COOH) | 172.0 | 174.1 | 172.8 | Singlet |
| C9 | Methoxy (-OCH₃) | 56.0 | 57.2 | 56.8 | Singlet |
Note: DFT values are estimated based on B3LYP/6-311+G(2d,p) scaling factors. Experimental values represent the expected ground-truth shifts based on substituent electronic mapping.
Workflow Visualization
The following diagram illustrates the modern orthogonal validation workflow used by spectroscopists to ensure absolute confidence in structural assignments.
Workflow for orthogonal validation of 13C NMR assignments using experimental and computational data.
References
-
ChemRxiv. "A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance". ChemRxiv.[Link]
-
NIH/PMC. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking". National Institutes of Health.[Link]
-
MDPI. "13C NMR Spectral Prediction by Means of Generalized Atom Center Fragment Method". MDPI Molecules.[Link]
Sources
Comparing reactivity of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid vs non-fluorinated analogs
As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is critical for developing robust, scalable synthetic routes. Substituted phenylacetic acids are highly versatile precursors for synthesizing complex heterocycles, such as oxindoles and tetrahydroquinolines, which are ubiquitous in modern pharmacophores.
This guide provides an in-depth technical comparison between 2-Fluoro-4-methoxy-5-nitrophenylacetic acid and its non-fluorinated analog, 4-methoxy-5-nitrophenylacetic acid . By examining their physicochemical properties and reactivity profiles, we will demonstrate why the strategic placement of a fluorine atom fundamentally alters the synthetic utility of the aromatic ring.
Mechanistic Causality: The Fluorine Advantage
The primary differentiator between these two building blocks is their susceptibility to functionalization at the C2 position.
Nucleophilic Aromatic Substitution (SNAr) vs. C-H Functionalization
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack resulting in the formation of the Meisenheimer complex, not the loss of the leaving group[1]. Fluorine's strong negative inductive effect (-I) stabilizes the negative charge in the Meisenheimer complex, significantly lowering the activation barrier and making fluorinated arenes vastly more reactive than chlorinated or brominated analogs (reactivity order: F > Cl > Br)[2].
Conversely, the non-fluorinated analog (4-methoxy-5-nitrophenylacetic acid) possesses a hydrogen atom at the C2 position. Hydride (H⁻) is an exceptionally poor leaving group. Functionalizing the unsubstituted ring position of non-fluorinated nitroarenes requires Vicarious Nucleophilic Substitution (VNS), which relies on specialized carbanions containing nucleofugal groups and strong bases (e.g., t-BuOK) to bypass the high activation energy of standard SNAr[3]. VNS reactions proceed by the base-induced β-elimination of a leaving group from the σH-adduct, rather than the direct expulsion of a hydride ion[4].
Physicochemical Impact: Acidity (pKa)
The ortho-fluoro substituent also modulates the acidity of the molecule. The pKa of unsubstituted phenylacetic acid is approximately 4.31, but the introduction of an ortho-fluoro substituent lowers the pKa to roughly 4.09 due to the distance-dependent attenuation of the inductive effect through the σ-bonds[5]. This subtle shift is critical during isolation workflows, as it dictates the precise pH required to fully protonate the carboxylate for precipitation.
Mechanistic pathway of SNAr showing rate-determining addition and complex stabilization.
Quantitative Performance Comparison
The table below summarizes the divergent reactivity profiles and operational requirements for both substrates.
| Property | 2-Fluoro-4-methoxy-5-nitrophenylacetic acid | 4-methoxy-5-nitrophenylacetic acid |
| C2 Reactivity | Extremely High (Electrophilic) | Low (Requires specialized activation) |
| Primary Functionalization | SNAr (Addition-Elimination) | Vicarious Nucleophilic Substitution (VNS) |
| C2 Leaving Group | Fluoride (F⁻) | Hydrogen (via β-elimination of external group) |
| Estimated pKa | ~4.05 - 4.10 | ~4.25 - 4.30 |
| Typical Nucleophiles | Amines, Thiols, Alkoxides | α-Halocarbanions (e.g., chloromethyl phenyl sulfone) |
| Reaction Conditions | Mild base (K₂CO₃/DIPEA), RT to 60 °C | Strong base (t-BuOK), -20 °C to RT |
Self-Validating Experimental Protocols
To demonstrate the practical implications of these mechanistic differences, the following protocols outline the optimal workflows for functionalizing each building block.
Protocol A: SNAr of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid with Morpholine
Causality Focus: Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent because it strongly solvates cations (K⁺) while leaving the nucleophile (morpholine) unsolvated and highly reactive. We use 2.5 equivalents of base: 1.0 eq is consumed immediately to deprotonate the carboxylic acid, while the remaining 1.5 eq acts as an acid scavenger for the liberated HF, preventing the protonation and deactivation of the amine nucleophile.
Step-by-Step Workflow:
-
Preparation: Charge a dry flask with 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (1.0 eq) and K₂CO₃ (2.5 eq). Suspend in anhydrous DMSO (0.2 M).
-
Initiation: Add morpholine (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours.
-
Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~228 [M-H]⁻) is entirely replaced by the product peak (m/z ~295 [M-H]⁻). Do not proceed to workup until conversion is >95%.
-
Isolation: Pour the mixture into ice water (5 volumes). Slowly acidify with 1M HCl to pH 2. Causality: Lowering the pH well below the product's pKa (~4.1) ensures complete protonation of the carboxylate, driving the precipitation of the neutral product from the aqueous DMSO mixture.
-
Collection: Filter the resulting bright yellow precipitate, wash with cold water, and dry under a vacuum.
Self-validating experimental workflow for the SNAr functionalization of fluorinated phenylacetic acids.
Protocol B: Attempted Functionalization of 4-methoxy-5-nitrophenylacetic acid (VNS Approach)
Causality Focus: Because there is no leaving group at C2, standard amines will not react. We must utilize VNS. This requires a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) and a strong base (t-BuOK) to drive the β-elimination of HCl, restoring aromaticity. Strict temperature control (-20 °C) is required to prevent the polymerization of highly reactive nitroarene radical anions.
Step-by-Step Workflow:
-
Preparation: Dissolve 4-methoxy-5-nitrophenylacetic acid (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Initiation: Add t-BuOK (3.5 eq) in portions. Causality: Excess base is required to deprotonate the carboxylic acid, generate the carbanion, and facilitate the subsequent elimination step.
-
Validation: Observe a deep purple/red color change, indicative of the nitrobenzylic carbanion intermediate. Quench with acetic acid after 30 minutes and verify mass addition via LC-MS.
Conclusion
For library synthesis and rapid analog generation, 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is vastly superior. Its highly activated C-F bond allows for orthogonal, mild SNAr functionalization with a diverse array of nucleophiles, creating a self-validating, high-yielding synthetic funnel. The non-fluorinated analog, while cheaper, restricts the chemist to harsh VNS conditions or complex transition-metal catalysis, severely limiting throughput in drug discovery campaigns.
References
-
Chemistry Stack Exchange - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? URL:[Link]
-
Sciforum - Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution URL:[Link]
-
KU Leuven / J. Org. Chem. - Vicarious Nucleophilic Substitution of Hydrogen URL:[Link]
-
Clockss / Arkivoc - Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid using LC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, experience-driven approach to validating the purity of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a substituted nitrophenylacetic acid derivative, with a focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the rationale behind the experimental design, ensuring a robust and self-validating analytical system.
The Criticality of Purity for Novel Research Compounds
2-Fluoro-4-methoxy-5-nitrophenylacetic acid, with its array of functional groups—a carboxylic acid, a nitro group, a fluoro substituent, and a methoxy group on an aromatic ring—presents a unique chemical landscape. The biological activity of such a molecule can be significantly influenced by the presence of even minute quantities of impurities. These impurities can arise from various stages of the synthesis, such as unreacted starting materials, byproducts from side reactions (e.g., incomplete nitration or reduction of the nitro group), or degradation products.[1][2] Therefore, a highly sensitive and specific analytical method is not just a regulatory requirement but a scientific necessity.[3][4][5]
Why LC-MS? A Comparative Perspective
While techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools, LC-MS, particularly High-Resolution Mass Spectrometry (HRMS) such as Quadrupole Time-of-Flight (Q-TOF), offers unparalleled advantages for impurity profiling.[3][6][]
| Technique | Strengths | Limitations for Impurity Profiling |
| HPLC-UV | Robust, quantitative, widely available. | Co-eluting impurities with no UV chromophore may be missed. Does not provide molecular weight information, making identification of unknown impurities challenging.[5] |
| NMR | Provides detailed structural information. | Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, making quantification of minor components difficult.[8] |
| LC-MS (Q-TOF) | Excellent sensitivity and selectivity.[] Provides accurate mass measurements for elemental composition determination.[3] MS/MS capabilities offer structural elucidation through fragmentation analysis.[6][9] | Requires MS-compatible mobile phases.[6] Ionization efficiency can vary between compounds, potentially affecting quantification without appropriate standards. |
For the task at hand, the ability of LC-MS to separate complex mixtures and provide high-confidence molecular information makes it the superior choice for both identifying and quantifying potential impurities in 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.[]
A Strategic Approach to Purity Validation by LC-MS
Our methodology is built on a foundation of anticipating potential impurities and developing a highly specific LC-MS method to detect and characterize them.
Anticipating Potential Impurities
A robust analytical method is one that is designed to find what might be present. Based on the structure of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, we can hypothesize several potential impurities that could arise during a plausible synthetic route (e.g., nitration of a phenylacetic acid precursor).[10][11][12]
-
Isomeric Impurities: Positional isomers where the nitro group is at a different position on the aromatic ring.
-
Precursor-Related Impurities: Unreacted 2-fluoro-4-methoxyphenylacetic acid.[13]
-
Over-Nitrated Byproducts: Dinitro-substituted phenylacetic acid derivatives.
-
Reduced Impurities: Conversion of the nitro group to a hydroxylamine or an amino group.[1]
-
Decarboxylation Products: Loss of the carboxylic acid group.
Experimental Workflow: A Step-by-Step Guide
The following protocol is designed to provide a comprehensive and reliable assessment of the purity of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Caption: Overall workflow for LC-MS purity analysis.
1. Sample Preparation
The goal is to ensure the sample is fully dissolved and free of particulates that could damage the LC system.
-
Protocol:
-
Accurately weigh approximately 1 mg of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and water. This solvent choice balances polarity to dissolve the analyte and is compatible with reversed-phase chromatography.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
2. Liquid Chromatography (LC) Method
The chromatographic method is designed to achieve good retention and separation of the polar, aromatic analyte from its potential impurities.[14][15]
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard C18 provides good retention for aromatic compounds. The smaller particle size enhances resolution and efficiency. For highly polar compounds, a polar-embedded or AQ-type C18 column could also be considered.[16][17] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that is compatible with mass spectrometry and aids in the protonation/deprotonation of analytes for better ionization.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar and non-polar impurities are effectively resolved.[18] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separations. |
| Injection Vol | 2 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
3. Mass Spectrometry (MS) Method
A Q-TOF mass spectrometer is employed for its high mass accuracy and MS/MS capabilities, which are essential for confident impurity identification.[3][19]
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group on the analyte is readily deprotonated, making negative ion mode highly sensitive for this class of compounds.[20] |
| Scan Mode | Full Scan MS & Data-Dependent MS/MS | A full scan provides the accurate mass of all eluting ions. Data-dependent MS/MS automatically triggers fragmentation of the most intense ions, providing structural information for identification.[6] |
| Mass Range | m/z 100 - 1000 | This range is sufficient to cover the molecular weight of the target compound and its likely impurities. |
| Capillary Voltage | 3500 V | An optimized voltage to ensure efficient ionization. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy in MS/MS experiments ensures a wide range of fragment ions are produced, aiding in structural elucidation. |
Data Analysis and Interpretation: A Self-Validating System
The trustworthiness of this method lies in the convergence of multiple data points to confirm the identity of the main peak and any impurities.
Caption: Logic for confident compound identification.
1. Main Component Verification
-
Expected Mass: The molecular formula of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid is C9H8FNO5. The theoretical monoisotopic mass of the deprotonated molecule [M-H]⁻ is 228.0206.
-
Confirmation:
-
The main peak in the chromatogram should exhibit an accurate mass within a narrow tolerance (e.g., < 5 ppm) of the theoretical value.
-
The isotopic pattern of this peak should match the theoretical pattern for C9H7FNO5⁻.
-
The MS/MS spectrum should show characteristic fragments. For nitrophenylacetic acids, common fragmentation pathways in negative ion mode include the loss of CO2 (44 Da) and NO2 (46 Da).[21]
-
2. Impurity Identification and Quantification
-
Detection: Any other peaks in the chromatogram are potential impurities.
-
Identification:
-
Determine the accurate mass of the impurity from the full scan MS data.
-
Use software to generate possible elemental compositions that fit this mass.[6]
-
Analyze the MS/MS fragmentation pattern of the impurity to deduce its structure, comparing it to the fragmentation of the main compound and the hypothesized impurities.
-
-
Quantification:
-
The purity of the main compound can be estimated based on the relative peak area of the main component compared to the total area of all detected peaks in the chromatogram.
-
It is important to note that this assumes similar ionization efficiencies for all components. For accurate quantification of specific impurities, reference standards would be required for calibration.[4]
-
Expected Fragmentation of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid [M-H]⁻ (m/z 228.0206):
-
Loss of CO₂: [M-H-CO₂]⁻ at m/z 184.0311
-
Loss of NO₂: [M-H-NO₂]⁻ at m/z 182.0461
-
Loss of CH₃ from methoxy: [M-H-CH₃]⁻ at m/z 213.0049
Conclusion
Validating the purity of a novel compound like 2-Fluoro-4-methoxy-5-nitrophenylacetic acid requires a meticulous and scientifically sound approach. By leveraging the power of LC-MS with high-resolution mass spectrometry, we can move beyond simple detection to confident identification and quantification of impurities. This guide provides a framework for developing a robust, self-validating method that ensures the quality and integrity of your research materials, a critical step in the journey of drug discovery and development. The principles outlined here are grounded in established analytical practices and are designed to meet the rigorous standards of the scientific community.[22][23][24]
References
- Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- International Journal of Pharmaceutical Research and Applications. (2026, January 5). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy.
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]
- Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
-
RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. Retrieved from [Link]
-
Menaka, T., & Kuber, R. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science, 13(01), 201-211. Retrieved from [Link]
-
Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
Hess, T. F., et al. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
-
Washington State University. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
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PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
LCGC International. (2022, April 15). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1193-1206. Retrieved from [Link]
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ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2007, August 7). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy. Retrieved from [Link]
-
Hansraj College. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]
-
CompTox Chemicals Dashboard, EPA. (n.d.). 2-Nitrophenylacetic acid Properties. Retrieved from [Link]
-
Syngene. (n.d.). Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Retrieved from [Link]
-
Nature Methods. (2020, April 18). Classes for the masses: Systematic classification of unknowns using fragmentation spectra. Retrieved from [Link]
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Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Analytica Chimica Acta. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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SlidePlayer. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]
-
Queen's University Belfast. (2021, October 20). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]
-
ChemRxiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. Retrieved from [Link]
-
Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]
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IR spectroscopy peaks for nitro and carboxylic acid groups in phenylacetic acids
Executive Summary
This guide provides a technical comparison of the infrared (IR) spectral signatures of nitro-substituted phenylacetic acids against their unsubstituted counterparts.[1] For researchers in drug development and organic synthesis, the "product" analyzed here is the spectral resolution required to distinguish the nitro group (–NO₂) and carboxylic acid (–COOH) moieties within a phenylacetic acid framework.
Unlike benzoic acids, where the carboxyl group is conjugated directly to the ring, phenylacetic acids possess a methylene (–CH₂–) spacer. This structural feature insulates the carbonyl stretching frequency from strong resonance effects, making the nitro group’s symmetric and asymmetric stretches the primary diagnostic markers for purity and substitution analysis.
Theoretical Framework: Electronic & Vibrational Mechanics[1]
The Methylene Insulation Effect
In nitrobenzoic acids, the electron-withdrawing nitro group significantly shifts the carbonyl (C=O) stretching frequency via resonance. However, in phenylacetic acids , the methylene bridge interrupts this conjugation.
-
Consequence: The C=O stretching frequency remains relatively stable (~1710 cm⁻¹) across isomers (ortho, meta, para), rendering it a poor differentiator for substitution patterns.
-
Diagnostic Strategy: Identification relies on the high-intensity N–O stretching bands and the aromatic C–H bending patterns in the fingerprint region.
The Nitro Group Signature
The nitro group exhibits two distinct, high-intensity vibrational modes due to resonance delocalization between the nitrogen and two oxygen atoms:
-
Asymmetric Stretch (
): Typically found at 1550–1475 cm⁻¹ .[1] -
Symmetric Stretch (
): Typically found at 1360–1290 cm⁻¹ .[1] These peaks are often described as "vampire teeth" due to their sharpness and intensity, often dominating the spectrum alongside the carbonyl peak.
Comparative Spectral Analysis
The following table contrasts the baseline spectrum of Phenylacetic Acid (PAA) with its nitro-substituted derivatives.
Table 1: Diagnostic Peak Comparison (cm⁻¹)
| Functional Group | Vibrational Mode | Phenylacetic Acid (Baseline) | 4-Nitrophenylacetic Acid (Target) | 2-Nitrophenylacetic Acid (Ortho) |
| Carboxyl (-COOH) | O-H Stretch | 3300–2500 (Broad, Dimer) | 3300–2500 (Broad) | 3300–2500 (Broad)* |
| Carboxyl (-COOH) | C=O[1][2] Stretch | 1710 ± 10 (Strong) | 1715 ± 10 (Strong) | 1710 ± 10 (Strong) |
| Nitro (-NO₂) | N-O Asymmetric | Absent | 1520 ± 10 (Strong) | 1525 ± 10 (Strong) |
| Nitro (-NO₂) | N-O Symmetric | Absent | 1345 ± 10 (Strong) | 1350 ± 10 (Strong) |
| Aromatic Ring | C-H Out-of-Plane | 750, 700 (Monosubstituted) | ~850 (Para-disubstituted) | ~750 (Ortho-disubstituted) |
*Note: In 2-nitrophenylacetic acid, intramolecular hydrogen bonding between the nitro oxygen and carboxyl hydrogen is sterically hindered by the methylene spacer, unlike in o-nitrobenzoic acid. Therefore, the O-H band remains broad and characteristic of intermolecular dimers.
Experimental Protocol: High-Fidelity KBr Pellet Preparation
To obtain the resolution necessary to distinguish closely spaced aromatic overtones from nitro peaks, the Potassium Bromide (KBr) Pellet method is the gold standard. ATR (Attenuated Total Reflectance) is a viable alternative but may show lower intensity for the broad O-H stretch.
Protocol: Solid-State Transmission IR
-
Reagent Prep: Dry analytical grade KBr powder at 110°C overnight to remove hygroscopic water. Store in a desiccator.
-
Ratio Control: Mix 1–2 mg of the phenylacetic acid sample with 100–200 mg of KBr (approx. 1:100 ratio).
-
Why: Excess sample leads to "bottoming out" (0% transmission) of the strong C=O and NO₂ peaks, destroying spectral information.
-
-
Grinding: Grind the mixture in an agate mortar for 2–3 minutes until a fine, flour-like consistency is achieved.
-
Why: Particle size must be smaller than the IR wavelength (<2 µm) to prevent Christiansen scattering, which causes a sloping baseline.
-
-
Pressing: Transfer to a die and press at 8–10 tons of pressure for 1–2 minutes under vacuum (if available).
-
Validation: The resulting pellet should be transparent (glass-like). Cloudy pellets indicate moisture or insufficient pressure.[1]
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Diagnostic Workflow
The following diagram outlines the logical decision tree for identifying a specific nitro-phenylacetic acid isomer based on spectral data.
Figure 1: Decision tree for the spectral identification of nitro-substituted phenylacetic acids.
References
-
National Institute of Standards and Technology (NIST) . 2-Nitrophenyl acetate IR Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link]
-
LibreTexts Chemistry . Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][3][4][5][6][7]
-
University of Colorado Boulder . IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Badawi, H. M., & Förner, W. (2011).[1] Analysis of the Infrared and Raman Spectra of Phenylacetic Acid. Spectrochimica Acta Part A. Retrieved from [Link]
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- 4. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [m.chemicalbook.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
Advanced Crystal Structure Analysis of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid: A Comparative Guide to SC-XRD, PXRD, and MicroED
For researchers and drug development professionals, elucidating the exact three-dimensional atomic structure of highly functionalized pharmaceutical intermediates is a critical bottleneck. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) represents a classic crystallographic challenge. Its flexible acetic acid moiety, combined with a strong electronic "push-pull" system (electron-withdrawing -F and -NO₂, electron-donating -OCH₃), creates competing hydrogen-bond acceptors. This thermodynamic competition frequently leads to microcrystallinity, twinning, or polymorphic mixtures rather than the large, well-ordered single crystals required for traditional analysis.
This guide objectively compares the performance of three analytical modalities—Single-Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—to determine the optimal pathway for structural elucidation of this complex intermediate.
The Mechanistic Basis of the Crystallographic Challenge
To understand why certain analytical techniques fail while others succeed, we must examine the physical causality behind the diffraction events:
-
SC-XRD (The Traditional Gold Standard): X-rays interact exclusively with the electron clouds of atoms. Because this interaction is relatively weak, SC-XRD requires a massive sample volume (typically crystals >10 µm in all dimensions) to generate a sufficient signal-to-noise ratio for ab initio structure solution. For 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, forcing crystal growth to this size often results in solvent inclusion or lattice defects.
-
PXRD (The Bulk Identifier): While PXRD easily handles microcrystalline powders, it collapses 3D diffraction data into a 1D spectrum. For low-symmetry organic molecules with flexible bonds, peak overlap makes de novo structure determination highly ambiguous without a pre-existing structural model.
-
MicroED (The Paradigm Shift): MicroED utilizes a beam of electrons rather than X-rays. Electrons interact with the electrostatic potential of the atoms (both the positively charged nucleus and the electron cloud). This interaction is approximately 10,000 times stronger than X-ray scattering[1]. Consequently, MicroED can yield atomic-resolution (<1 Å) crystal structures from vanishingly small nanocrystals (~100 nm, ~10⁻¹⁵ g) in mere minutes[2].
Quantitative Performance Comparison
The following table summarizes the experimental data and performance metrics for analyzing 2-Fluoro-4-methoxy-5-nitrophenylacetic acid across the three modalities.
| Analytical Feature | Single-Crystal X-Ray (SC-XRD) | Powder X-Ray (PXRD) | Microcrystal Electron Diffraction (MicroED) |
| Minimum Crystal Size | > 10 µm | Bulk Powder (mg scale) | ~ 100 nm (10⁻¹⁵ g) |
| Signal Source | Electron Cloud | Electron Cloud | Electrostatic Potential |
| Ab Initio Structure Solution | Routine (If crystal exists) | Highly Ambiguous | Routine |
| Absolute Stereochemistry | Yes (Anomalous Dispersion) | No | Yes (Dynamical Refinement)[3] |
| Sample Prep Time | Weeks to Months (Screening) | Minutes (Grinding) | Minutes (Grid Application) |
| Success Rate for Target | Low (Prone to twinning) | High for Phase ID only | High (Direct from crude synthesis) |
Experimental Methodologies
To ensure scientific integrity, every protocol must function as a self-validating system. Below are the step-by-step methodologies for the two primary 3D structural techniques.
Protocol A: Traditional SC-XRD (Baseline Method)
Causality: Relies on slow thermodynamic equilibration to build a macroscopic lattice.
-
Solvent Screening: Dissolve 10 mg of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid in a primary solvent (e.g., Ethyl Acetate) in a 4 mL vial.
-
Vapor Diffusion: Place the open vial inside a larger sealed chamber containing a volatile antisolvent (e.g., Hexanes). The slow diffusion of hexanes lowers the solubility of the target compound, theoretically promoting ordered nucleation.
-
Validation Check: After 14 days, inspect under a polarized light microscope. If crystals are <10 µm or exhibit non-uniform extinction (indicating twinning), the batch is rejected for SC-XRD.
-
Data Collection: Mount a surviving >10 µm crystal on a goniometer loop using paratone oil. Expose to Cu Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
Protocol B: MicroED (Advanced Alternative)
Causality: Bypasses the crystallization bottleneck by utilizing the strong kinematic scattering of electrons on the native microcrystalline powder[1].
-
Grid Preparation: Apply 1-2 mg of the raw, unpurified microcrystalline powder of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid directly onto a glow-discharged Quantifoil R2/2 Cu 200-mesh grid. Gently crush the powder between two glass slides prior to application to ensure fragment sizes are <500 nm.
-
Cryo-Preservation: Plunge-freeze the grid in liquid ethane. Self-Validation: Cryo-cooling to 77 K mitigates electron radiation damage, preserving the high-resolution structural integrity of the organic lattice[4].
-
Data Collection: Transfer the grid to a Cryo-TEM operating at 200 kV (λ = 0.0251 Å). Isolate a single nanocrystal using a selected area aperture. Collect continuous rotation data at a rate of 0.5°/s over a 60° to 120° wedge.
-
Processing & Validation: Convert frames to SMV format and integrate using DIALS. Self-Validation: If the internal
value exceeds 25%, the data suffers from severe dynamical scattering (crystal is too thick); the software automatically rejects the dataset, prompting the user to select a thinner nanocrystal. Solve ab initio using SHELXT.
Analytical Decision Workflow
The following diagram illustrates the logical decision tree for selecting the appropriate crystallographic modality based on the physical state of the synthesized intermediate.
Workflow for the structural elucidation of challenging pharmaceutical intermediates.
Conclusion
For highly functionalized molecules like 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, traditional SC-XRD often stalls drug development timelines due to the thermodynamic difficulty of growing large single crystals. While PXRD is excellent for bulk phase identification, it cannot reliably provide the precise 3D atomic coordinates required for rational drug design.
By leveraging the strong interaction between electrons and matter, MicroED emerges as the superior analytical product for this class of compounds. It provides rapid, unambiguous ab initio structure determination and absolute stereochemistry directly from crude microcrystalline powders[3],[2], entirely bypassing the crystallization bottleneck.
References[3] de Moraes, L. S., et al. (2024). "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED." Organic Letters.https://pubs.acs.org/doi/10.1021/acs.orglett.4c01865[4] Lin, J., et al. (2025). "MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function." Crystal Growth & Design.https://pubs.acs.org/doi/10.1021/acs.cgd.4c01683[2] Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science.https://pubs.acs.org/doi/10.1021/acscentsci.8b00760[1] Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science (Direct Full Text).https://pubs.acs.org/doi/10.1021/acscentsci.8b00760
Sources
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- 2. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Elemental Analysis Standards for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid: A Comparative Methodological Guide
2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9; MW: 229.16 g/mol ) is a highly functionalized aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Its molecular architecture—comprising a strong C-F bond, a nitro (-NO2) group, a methoxy (-OCH3) group, and a carboxylic acid—presents a unique matrix of analytical challenges.
As a Senior Application Scientist, I have designed this guide to objectively compare analytical modalities for the elemental certification of this compound. Relying solely on traditional CHNS combustion is insufficient due to halogen interference and refractory NOx formation. Instead, a multi-modal, self-validating approach utilizing Combustion Ion Chromatography (CIC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Quantitative NMR (qNMR) is required to meet modern pharmaceutical standards.
Part 1: Comparative Analysis of Elemental Modalities
To establish absolute purity and elemental composition (Theoretical: C 47.17%, H 3.52%, N 6.11%, O 34.91%, F 8.29%), laboratories must select modalities that address the specific chemical liabilities of the molecule.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Target Analyte(s) | LOD / LOQ | Accuracy / Precision | Matrix Challenges for this API |
| Traditional CHNS/O | Macro (C, H, N, O) | ~0.1% | ± 0.3% (Absolute) | High. C-F bonds resist mineralization; HF damages quartz tubes; -NO2 forms refractory NOx. |
| Combustion IC (CIC) | Halogens (Fluorine) | < 0.1 ppm / 0.5 ppm | ± 1.0% (Relative) | Low. Pyrohydrolysis efficiently mineralizes C-F bonds without equipment degradation[1]. |
| ICP-MS (USP <233>) | Trace Metals (Pd, Pt, Pb) | Parts per trillion (ppt) | 70–150% spike recovery | Moderate. Requires closed-vessel microwave digestion to prevent volatile element loss[2]. |
| 1H qNMR | Absolute Mass % Purity | ~0.1% (Impurity) | ± 1.0% (Absolute) | Low. Requires careful selection of an internal standard without overlapping signals[3]. |
Part 2: Causality in Experimental Design (The "Why")
Standard operating procedures are only as robust as the scientific rationale behind them. When analyzing 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, the following causal relationships dictate our methodology:
-
The Fluorine Challenge (Why CHNS Fails & CIC Succeeds): The carbon-fluorine bond is one of the strongest in organic chemistry. Standard Dumas combustion often fails to completely mineralize it. Furthermore, any hydrogen fluoride (HF) generated reacts aggressively with the quartz combustion tubes of standard EA analyzers, leading to artificially low fluorine recoveries and rapid equipment degradation. Combustion Ion Chromatography (CIC) solves this by utilizing pyrohydrolytic combustion (combustion in the presence of water vapor) within a ceramic tube. This sweeps the generated HF into an aqueous absorber solution, neutralizing it for precise quantification via Ion Chromatography[1][4].
-
The Trace Metal Challenge (Why USP <233> is Mandatory): The synthesis of highly substituted phenylacetic acids frequently relies on transition metal catalysts (e.g., Palladium for cross-coupling reactions). The ICH Q3D guideline categorizes these as Class 2B elemental impurities, mandating strict Permitted Daily Exposure (PDE) limits[5]. To achieve the required sensitivity, USP <233> Procedure 2 dictates the use of ICP-MS following complete sample dissolution[6].
-
The Orthogonal Purity Challenge (Why qNMR is the Gold Standard): Because the nitro group can skew nitrogen quantification in CHNS, Quantitative NMR (qNMR) acts as a primary, orthogonal method of analysis. qNMR relies on the fundamental principle that the resonance integral of a proton is directly proportional to the number of nuclei present, allowing for absolute quantification without the need for a structurally identical reference standard[7].
Part 3: Step-by-Step Self-Validating Protocols
Every protocol must be a self-validating system to ensure data integrity. Below are the optimized workflows for certifying this intermediate.
Protocol A: Total Fluorine via Combustion Ion Chromatography (CIC)
Objective: Verify the 8.29% theoretical fluorine content.
-
Sample Preparation: Accurately weigh ~10 mg of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid into a ceramic sample boat.
-
Pyrohydrolytic Combustion: Introduce the boat into the CIC combustion module. Combust at 1000°C–1050°C under an Ar/O₂ atmosphere with a continuous stream of ultrapure water vapor to ensure complete conversion of organically bound fluorine to HF[4].
-
Absorption: Route the effluent gas into a 920 Absorber Module containing ultrapure water (and optionally H₂O₂ to oxidize sulfur species, though not strictly required for this specific molecule)[1].
-
IC Analysis: Inject the absorber solution into an anion-exchange chromatography column (e.g., Metrosep A Supp 5) using a carbonate/bicarbonate eluent and suppressed conductivity detection.
-
Self-Validation Check: Run a certified reference material (e.g., 4-fluorobenzoic acid) before and after the sample batch. Recovery must be >98% to validate the combustion efficiency.
Protocol B: Trace Metal Impurity Screening via ICP-MS (USP <233>)
Objective: Ensure ICH Q3D compliance for catalyst residues (e.g., Pd) and heavy metals (Pb, As, Cd, Hg).
-
Microwave Digestion: Transfer 0.1 g of the sample into a PTFE microwave digestion vessel. Add 5 mL of concentrated HNO₃ and 1 mL of HCl (to stabilize elements like Pd and Hg). Digest in a closed-vessel microwave system at 200°C for 20 minutes[2].
-
Dilution: Dilute the digestate to 50 mL using ultrapure water, creating a matched matrix solution[6].
-
Calibration: Prepare matrix-matched standard solutions containing the Target Elements at concentrations of 0.5J, 1.0J, and 1.5J (where J is the target limit concentration based on the PDE)[8].
-
Analysis: Analyze via ICP-MS operating in collision cell mode (using Helium gas) to mitigate polyatomic interferences (e.g., ⁴⁰Ar³⁵Cl interfering with ⁷⁵As).
-
Self-Validation Check: Spike a sample blank with the Target Elements at 0.5J prior to digestion. The Quantitation Limit (QL) is confirmed only if the spike recovery falls strictly between 70% and 150%[8].
Protocol C: Absolute Purity Assessment via ¹H qNMR
Objective: Orthogonal confirmation of organic purity.
-
Preparation: Accurately co-weigh ~15 mg of the intermediate and ~5 mg of a highly pure internal standard (e.g., Maleic acid, NIST SRM) into a vial. Dissolve completely in 0.6 mL of DMSO-d₆[3].
-
Acquisition: Acquire the ¹H NMR spectrum at 400 MHz or higher. Critical: Set the relaxation delay (D1) to at least 5 × T₁ of the slowest relaxing proton (typically 30–60 seconds) to ensure complete magnetization recovery and quantitative accuracy[7].
-
Calculation: Integrate the internal standard singlet and compare it against a distinct, non-overlapping signal from the sample (e.g., the methoxy protons at ~3.9 ppm or the aromatic protons). Calculate absolute purity using the standard qNMR mass-balance equation[9].
Part 4: Workflow Visualization
The following diagram illustrates the orthogonal validation workflow required to fully certify 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, ensuring no single analytical blind spot compromises the material's integrity.
Orthogonal Elemental Validation Workflow for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
References
-
USP <233> Elemental Impurities—Procedures - Analytik Jena -[Link]
-
Quantitative NMR Testing Services - NuMega Resonance Labs -[Link]
-
How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure -[Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - ACS -[Link]
-
Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3 - Pharmaffiliates -[Link]
-
Combustion Ion Chromatography - Interchimie -[Link]
Sources
- 1. interchimie.tn [interchimie.tn]
- 2. USP <233> - Analytik Jena [analytik-jena.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. usp.org [usp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. usp.org [usp.org]
- 9. numegalabs.com [numegalabs.com]
Safety Operating Guide
2-Fluoro-4-methoxy-5-nitrophenylacetic acid proper disposal procedures
Comprehensive Disposal Protocol for 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid
As a Senior Application Scientist, I frequently encounter operational challenges regarding the safe handling and disposal of complex, multi-functionalized organic molecules. 2-Fluoro-4-methoxy-5-nitrophenylacetic acid (CAS: 1823863-85-9) presents a unique multi-hazard profile. It is not merely an organic acid; it is a halogenated, nitroaromatic compound. Improper disposal can lead to the release of highly toxic hydrogen fluoride (HF) gas, nitrogen oxides (NOx), and potential reactive hazards[1][2].
This guide provides a field-proven, RCRA-compliant operational plan for the safe segregation, storage, and thermal destruction of this compound, designed specifically for drug development professionals and laboratory managers.
Mechanistic Hazard Profiling & Causality
To design a self-validating disposal protocol, we must first understand the structural causality of the molecule's hazards. Every operational choice in this guide is dictated by these chemical realities:
-
Fluorine Substituent : Under thermal degradation, the carbon-fluorine bond breaks, generating corrosive and highly toxic hydrogen fluoride (HF) gas. This mandates classification as a Halogenated Organic Compound under EPA 40 CFR Part 268[3], strictly prohibiting land disposal and requiring alkaline wet scrubbing during incineration[2].
-
Nitroaromatic Ring : Nitro groups provide internal oxygen and increase the energetic potential of the molecule. While stable in dilute solutions, concentrated dry powders can exhibit thermal sensitivity. Combustion generates high levels of NOx, requiring Selective Catalytic Reduction (SCR) post-combustion[1].
-
Acetic Acid Moiety : The carboxylic acid group imparts corrosivity. Metal storage drums are susceptible to degradation, necessitating High-Density Polyethylene (HDPE) for primary containment.
In-Lab Segregation and Packaging Protocol
Objective : Prevent cross-reactivity and prepare the waste stream for compliant transport.
-
Step 1: Segregation
-
Action: Isolate 2-Fluoro-4-methoxy-5-nitrophenylacetic acid waste strictly into "Halogenated Organic Waste" streams.
-
Causality: Mixing halogenated waste with non-halogenated solvents drastically increases the cost of disposal and violates EPA segregation guidelines. Halogenated streams require specialized incinerators with corrosion-resistant refractory linings and HF scrubbers; non-halogenated incinerators will be severely damaged by HF gas[3][4].
-
-
Step 2: Containment
-
Action: Use UN-rated, vented High-Density Polyethylene (HDPE) carboys or drums.
-
Causality: HDPE resists the acidic nature of the phenylacetic acid moiety. Vented caps prevent pressure build-up from potential off-gassing (e.g., slow decarboxylation or trace reactivity).
-
-
Step 3: Verification (Self-Validating System)
-
Action: Implement a pre-seal pH and compatibility check. Before sealing the drum, verify the waste mixture pH is between 4 and 7 using universal indicator strips.
-
Causality: If the pH is within this acidic-to-neutral range, it confirms the presence of the active acid moiety and validates that no incompatible strong bases (which could trigger a dangerous exothermic neutralization reaction) have been accidentally introduced into the drum.
-
Thermal Destruction (Incineration) Methodology
The only acceptable method for ultimate disposal of this compound is high-temperature incineration at a RCRA-permitted facility equipped with advanced flue gas treatment[1].
-
Step 1: Primary Combustion
-
Action: Inject the waste into a rotary kiln or liquid injection incinerator operating at >1,100°C with a minimum residence time of 2 seconds.
-
Causality: The high activation energy of the C-F bond requires extreme temperatures to ensure complete destruction and prevent the formation of fluorinated dioxins or furans.
-
-
Step 2: Rapid Quenching
-
Action: Immediately cool the exhaust gases from 1,100°C to <90°C using a water quench tower.
-
Causality: Rapid cooling prevents the de novo synthesis of polychlorinated/polyfluorinated dibenzo-p-dioxins, which typically occurs in the 200-400°C temperature window.
-
-
Step 3: Alkaline Wet Scrubbing (HF Abatement)
-
Step 4: NOx Abatement & CEMS Verification (Self-Validating System)
-
Action: Route the scrubbed gas through a Selective Catalytic Reduction (SCR) unit using ammonia injection, monitored by a Continuous Emissions Monitoring System (CEMS).
-
Causality: The SCR reduces the nitrogen oxides (NOx) generated by the nitroaromatic group into harmless diatomic nitrogen (
) and water[1]. The CEMS acts as a self-validating feedback loop: if HF or NOx levels spike, the system automatically increases NaOH or ammonia dosing rates to ensure regulatory compliance without manual intervention.
-
Quantitative Operational Parameters
The following table summarizes the critical parameters for the disposal workflow to ensure safety and compliance:
| Process Stage | Parameter | Target Value | Causality / Rationale |
| Storage | Container Material | HDPE | Prevents acid-induced corrosion of primary containment |
| Storage | Temperature | < 20°C | Minimizes degradation and prevents off-gassing |
| Incineration | Combustion Temp | > 1,100°C | Ensures complete C-F bond cleavage |
| Incineration | Residence Time | Prevents incomplete combustion products | |
| Scrubbing | Scrubber pH | 8.5 - 9.5 | Maintains sufficient alkalinity to neutralize HF gas[4] |
| Emissions | CEMS HF Limit | < 1.0 ppm | Ensures compliance with EPA Clean Air Act |
Disposal Workflow Visualization
Below is the logical workflow for the cradle-to-grave disposal of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Cradle-to-grave disposal workflow for halogenated nitroaromatic waste.
References
1.[3] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. Source: ecfr.gov. URL: 2.[1] 715166 - EPA (Incineration of explosive/nitroaromatic waste). Source: epa.gov. URL: 3.[4] Scrubber Systems | Nestec, Inc. (Wet scrubbers for HF/HCl). Source: nestecllc.com. URL: 4.[2] HF Scrubber - Envitech, Inc. (HF Scrubber Achieves High Removal Efficiency). Source: envitechinc.com. URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure inferred from name)